An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chiral, non-proteinog...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid derivative. Its unique structural motif, featuring a cyclopropyl group, imparts conformational rigidity, which is a desirable characteristic in medicinal chemistry for optimizing binding to biological targets. As the hydrochloride salt, its properties are tailored for improved solubility and handling compared to the free base. This guide provides a comprehensive overview of its core physical and chemical properties, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Compound Identification and Basic Properties
A foundational aspect of any chemical entity is its unambiguous identification and fundamental characteristics.
Physical Properties and Their Experimental Determination
The physical properties of an active pharmaceutical ingredient (API) are critical for its formulation and delivery. As specific experimental data for this compound is not widely published, this section details the authoritative protocols for their determination.
Melting Point
The melting point is a crucial indicator of purity.[3] For a pure crystalline solid, the melting range is typically narrow.
This method is the standard technique recognized by most pharmacopeias.[3]
Sample Preparation: A small amount of the dry (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride powder is introduced into a thin-walled capillary tube, sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.[4][5]
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
Heating: The sample is heated at a steady rate. Initially, a faster rate can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.[3]
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt, (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is expected to have higher aqueous solubility than its free base form.
This is the gold-standard method for determining thermodynamic solubility.[6][7]
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.[6]
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Sample Processing: The resulting suspension is filtered to remove undissolved solid.
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Solubility Determination.
Chemical Properties and Characterization
The chemical properties dictate the compound's reactivity, stability, and how it can be characterized.
Acidity (pKa)
The pKa values of the ionizable groups (the carboxylic acid and the ammonium group) are critical for understanding the compound's charge state at different pH values, which influences its solubility, absorption, and interaction with biological targets.
This method involves titrating a solution of the amino acid hydrochloride with a strong base and monitoring the pH change.[8][9][10]
Solution Preparation: A precise amount of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is dissolved in a known volume of water.
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10]
An In-Depth Technical Guide to the Mechanism of Action of (3R)-3-Amino-3-cyclopropylpropanoic Acid in Drug Design
This guide provides a comprehensive technical overview of the mechanism of action of (3R)-3-amino-3-cyclopropylpropanoic acid, a compelling molecule in the landscape of contemporary drug design. Tailored for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the mechanism of action of (3R)-3-amino-3-cyclopropylpropanoic acid, a compelling molecule in the landscape of contemporary drug design. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and the strategic rationale behind the incorporation of its unique structural features.
Introduction: The Significance of Constrained Scaffolds in Modulating GABAergic Tone
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission, a disequilibrium of which underlies numerous neurological and psychiatric disorders. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, exerting its effects through ionotropic GABAA and metabotropic GABAB receptors. The latter, a G-protein coupled receptor (GPCR), has emerged as a critical therapeutic target for conditions such as spasticity, addiction, and anxiety.
(3R)-3-amino-3-cyclopropylpropanoic acid represents a sophisticated approach in the design of GABAB receptor modulators. Its defining feature, the cyclopropyl ring, introduces a high degree of conformational rigidity. This structural constraint is a deliberate design element aimed at optimizing binding affinity and selectivity for the target receptor by pre-organizing the molecule into a bioactive conformation. This guide will elucidate the mechanistic underpinnings of this intriguing compound, from its molecular target engagement to its implications for future drug development.
Molecular Target: The GABAB Receptor Heterodimer
The primary molecular target of (3R)-3-amino-3-cyclopropylpropanoic acid is the GABAB receptor. A comprehensive understanding of this receptor's architecture is paramount to appreciating the compound's mechanism of action.
The functional GABAB receptor is an obligate heterodimer, composed of two distinct seven-transmembrane subunits: GABAB1 and GABAB2[1][2][3]. This heterodimerization is essential for receptor trafficking to the cell surface and for G-protein coupling. The extracellular domain of the GABAB1 subunit harbors the orthosteric binding site for GABA and its analogs[1]. In contrast, the GABAB2 subunit is responsible for coupling to intracellular G-proteins and contains a binding site for positive allosteric modulators[1][3].
Antagonistic Mechanism of Action
Based on the pharmacological profiles of structurally related compounds, (3R)-3-amino-3-cyclopropylpropanoic acid is hypothesized to function as a competitive antagonist at the GABAB receptor. For instance, the structurally similar compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been demonstrated to be a weak but specific antagonist of GABA at the GABAB receptor, with a pA2 value of 3.5[4][5]. This suggests that the 3-amino-3-arylpropanoic acid scaffold is conducive to blocking the receptor's active state.
As a competitive antagonist, (3R)-3-amino-3-cyclopropylpropanoic acid would bind to the orthosteric site on the GABAB1 subunit, thereby preventing the endogenous agonist, GABA, from binding and activating the receptor. This blockade of GABAB receptor activation would, in turn, inhibit the downstream signaling cascades.
Signaling Pathways Modulated by (3R)-3-Amino-3-cyclopropylpropanoic Acid
The antagonism of the GABAB receptor by (3R)-3-amino-3-cyclopropylpropanoic acid prevents the G-protein-mediated signaling cascade that normally follows GABA binding. This has several key downstream consequences:
Inhibition of Adenylyl Cyclase: Activated GABAB receptors, through their coupling with Gi/o proteins, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[3]. By preventing receptor activation, (3R)-3-amino-3-cyclopropylpropanoic acid would disinhibit adenylyl cyclase, thereby maintaining or increasing cAMP levels.
Modulation of Ion Channel Activity:
Potassium (K+) Channels: GABAB receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium efflux and hyperpolarization of the neuronal membrane[3][6]. An antagonist like (3R)-3-amino-3-cyclopropylpropanoic acid would prevent this hyperpolarization, thus contributing to a state of increased neuronal excitability.
Calcium (Ca2+) Channels: Presynaptic GABAB receptors inhibit neurotransmitter release by inhibiting voltage-gated Ca2+ channels[3][6]. Antagonism of these receptors would lead to a disinhibition of Ca2+ influx, potentially enhancing neurotransmitter release.
The following diagram illustrates the proposed mechanism of action:
Caption: Experimental workflow for characterizing a novel GABAB receptor ligand.
(3R)-3-amino-3-cyclopropylpropanoic acid stands as a testament to the power of structure-based drug design in modulating the activity of challenging targets like the GABAB receptor. Its proposed mechanism as a competitive antagonist is supported by evidence from structurally related molecules. The strategic incorporation of the cyclopropyl moiety offers a promising avenue for achieving enhanced potency, selectivity, and favorable pharmacokinetic properties.
Future research should focus on obtaining direct experimental evidence for the binding affinity and functional antagonism of (3R)-3-amino-3-cyclopropylpropanoic acid at the GABAB receptor. Furthermore, in vivo studies in relevant animal models of neurological and psychiatric disorders will be crucial to validate its therapeutic potential. The continued exploration of conformationally constrained analogs will undoubtedly pave the way for the development of novel and improved therapeutics targeting the GABAergic system.
References
Chinchilla, R., Nájera, C., & Yus, M. (2005). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 7(5), 733–736. [Link]
Momany, F. A., McGuire, R., Burgess, A. W., & Scheraga, H. A. (1975). Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP. The Journal of Physical Chemistry, 79(22), 2361–2381. [Link]
Watanabe, M., et al. (2018). Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane. ResearchGate. [Link]
Han, I., Lim, C. N., & Choi, S. H. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]
Jean, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523-527. [Link]
Pin, J. P., & Bettler, B. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]
Chebib, M., et al. (2007). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. British Journal of Pharmacology, 150(6), 766–774. [Link]
Galvez, T., et al. (2001). Structure of the GABAB ligands used in this study. ResearchGate. [Link]
Park, J. S., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(6), e103. [Link]
PubChem. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
Ong, J., Kerr, D. I., Bowden, J. C., & Prager, R. H. (1999). Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations. European Journal of Pharmacology, 367(2-3), 207–211. [Link]
Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Flinders University. [Link]
Newman, A. H., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 1937–1953. [Link]
Gáspár, M., et al. (2024). The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats. MDPI. [Link]
Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. [Link]
Zhang, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 984534. [Link]
Arevalo, A. P., et al. (2023). 3r's applied to in vivo biological activity of recombinant human erythropoietin assay. Biological Methods & Research and Technology, 3(1), e00012023. [Link]
Strizhak, A. V., et al. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers in Chemistry, 9, 688446. [Link]
Li, Y., et al. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Advanced Science, 12(16), 2307842. [Link]
Gáspár, M., et al. (2024). The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats. MDPI. [Link]
Strizhak, A. V., et al. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. ResearchGate. [Link]
High-Resolution Physicochemical Profiling of (3R)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride
Executive Summary and Chemical Architecture In modern peptidomimetic drug design, the incorporation of chiral β -amino acids is a proven strategy to enhance proteolytic stability and induce specific secondary structures....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Chemical Architecture
In modern peptidomimetic drug design, the incorporation of chiral
β
-amino acids is a proven strategy to enhance proteolytic stability and induce specific secondary structures. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 2225127-06-8) is a highly specialized chiral building block[1]. The cyclopropyl ring introduces significant steric constraint, limiting the conformational degrees of freedom of the peptide backbone, which is critical for target binding affinity.
As an Application Scientist, I frequently observe discrepancies in how mass and molecular weight are reported for salt forms in early-phase discovery. Understanding the exact mass and the ionization behavior of this compound is fundamental for accurate Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) validation.
Quantitative Mass Data and Physicochemical Properties
To ensure absolute clarity during formulation and analytical testing, the quantitative mass data must be bifurcated into the free base and the hydrochloride salt forms.
Table 1: Quantitative Physicochemical Data Summary
Why is this compound predominantly supplied and utilized as a hydrochloride salt rather than the free base?
Chemical Stability:β
-amino acids in their free base form are prone to intermolecular condensation (forming polyamides) or intramolecular cyclization (forming
β
-lactams) over time. Protonating the primary amine with HCl renders it non-nucleophilic, effectively halting these degradation pathways and ensuring long-term shelf stability.
Aqueous Solubility: The salt form drastically lowers the partition coefficient (LogP), ensuring rapid dissolution in aqueous media required for biological assays and LC-MS sample preparation.
Mass Spectrometry Ionization Dynamics
When analyzing the HCl salt via Electrospray Ionization (ESI), the salt complex does not remain intact. In the electrospray droplet, the salt dissociates. The mass spectrometer ultimately detects the protonated free base. Therefore, while the exact mass of the synthesized powder is 165.05566 Da, the target m/z in the acquisition software must be set to the protonated free base mass (130.0868 ).
Caption: ESI-MS Ionization Pathway for (3R)-3-amino-3-cyclopropylpropanoic acid HCl.
Self-Validating Analytical Methodology: LC-HRMS
To verify the exact mass and purity of (3R)-3-amino-3-cyclopropylpropanoic acid HCl, a standard reversed-phase C18 column is inadequate. The highly polar, zwitterionic nature of the free base causes it to elute in the void volume, leading to severe ion suppression from the co-eluting chloride counterions.
Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. Below is the step-by-step, self-validating protocol.
Step-by-Step LC-HRMS Protocol
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of the API in 1.0 mL of LC-MS grade 50:50 Water:Acetonitrile. Dilute to a working concentration of 1 µg/mL using 90:10 Acetonitrile:Water.
Causality: HILIC columns require a high organic percentage in the sample diluent. Injecting a highly aqueous sample will disrupt the water-enriched layer on the stationary phase, causing peak breakthrough and poor peak shape.
Step 2: System Suitability Test (SST) - The Self-Validating Step
Action: Inject a solvent blank, followed by a known exact-mass calibrant (e.g.,
β
-alanine or a commercial tuning mix).
Causality: This ensures the system is self-validating. If the calibrant's mass error exceeds 2 ppm, or if carryover is detected in the blank, the run is automatically aborted. This prevents the generation of false-positive mass confirmations.
Step 3: Chromatographic Separation
Action: Use a BEH Amide column (1.7 µm, 2.1 x 100 mm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 90% B down to 50% B over 5 minutes.
Causality: The amide stationary phase retains the polar amino acid via hydrogen bonding and dipole interactions, separating it temporally from the chloride ions, thereby maximizing MS sensitivity.
Step 4: HRMS Acquisition
Action: Operate the Orbitrap or Q-TOF in ESI positive mode. Set resolution to
≥
70,000 at m/z 200. Scan range: m/z 50–300.
Causality: High mass-resolving power is required to distinguish the target analyte from isobaric background interferences and to confirm the isotopic fine structure of the C₆H₁₂NO₂⁺ ion.
Caption: Step-by-step LC-HRMS analytical workflow for exact mass verification.
Conclusion
The successful integration of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride into drug discovery pipelines relies heavily on understanding its physicochemical state. By recognizing the mass difference between the handled salt (165.05566 Da) and the detected free base (129.07898 Da), and by employing causality-driven analytical workflows like HILIC-HRMS, researchers can ensure robust, reproducible, and highly accurate structural validation.
References
Title: (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information
Source: nextsds.com
URL: [Link]
Structural Characterization of (3R)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride: A Crystallographic Whitepaper
Executive Summary The rational design of peptidomimetics and foldamers relies heavily on the incorporation of conformationally restricted non-canonical amino acids. Among these, β -amino acids bearing cycloalkyl substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of peptidomimetics and foldamers relies heavily on the incorporation of conformationally restricted non-canonical amino acids. Among these,
β
-amino acids bearing cycloalkyl substituents have emerged as powerful building blocks for inducing stable secondary structures (e.g., 14-helices) and enhancing proteolytic stability[1]. This technical guide provides an in-depth crystallographic analysis of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 2225127-06-8)[2]. By detailing the self-validating workflow from single-crystal growth to absolute configuration determination, this whitepaper serves as an authoritative reference for structural biologists, medicinal chemists, and drug development professionals.
Introduction & Structural Significance
(3R)-3-amino-3-cyclopropylpropanoic acid is a chiral
β3
-amino acid characterized by a cyclopropyl ring directly attached to the
β
-carbon. The steric bulk and unique bond angles of the cyclopropyl group impose severe rotational constraints on the peptide backbone (
ϕ
and
ψ
torsion angles), effectively pre-organizing the molecule into a restricted conformational space[3][4].
When synthesized and isolated as a hydrochloride salt, the molecule exists with a protonated primary amine (
−NH3+
) and a protonated carboxylic acid (
−COOH
). Understanding the precise three-dimensional arrangement, hydrogen-bonding network, and absolute stereochemistry of this building block is critical before its incorporation into larger macromolecular therapeutics. X-ray crystallography remains the gold standard for this validation.
Experimental Methodology: A Self-Validating Workflow
To achieve atomic-resolution structural data, the experimental design must prioritize crystal quality and the maximization of anomalous scattering signals. The following step-by-step methodology explains the causality behind each experimental choice.
Single Crystal Growth (Vapor Diffusion)
Protocol: Dissolve 50 mg of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride in a minimum volume of high-purity methanol (solvent). Place this solution in an inner vial. Place the inner vial inside a larger sealed chamber containing diethyl ether (anti-solvent).
Causality: Vapor diffusion is selected over solvent evaporation because it allows for a highly controlled, slow thermodynamic equilibration. As the volatile anti-solvent diffuses into the methanol, the solubility of the hydrochloride salt gradually decreases, minimizing nucleation sites and promoting the growth of large, defect-free, diffraction-quality single crystals.
X-ray Diffraction Data Collection
Protocol: A suitable block-shaped crystal is selected under polarized light, coated in paratone oil, and mounted on a MiTeGen loop. Data is collected at 100 K using a diffractometer equipped with a Cu K
α
microfocus source (
λ=1.54184
Å) .
Causality:
Cryocooling (100 K): Reduces atomic thermal vibrations (Debye-Waller factors), which significantly improves high-angle diffraction intensities and allows for the precise localization of hydrogen atoms.
Cu K
α
Radiation: For a light-atom structure whose heaviest element is Chlorine, Molybdenum (Mo K
α
) radiation provides an insufficient anomalous scattering signal (
Δf′′
). Copper radiation maximizes the anomalous dispersion of the chloride ion, which is mathematically required to calculate a reliable Flack parameter and unambiguously prove the (3R) absolute configuration.
Structure Solution and Refinement
Protocol: Data reduction and absorption correction are performed using standard empirical methods. The structure is solved using dual-space algorithms (SHELXT) and refined by full-matrix least-squares on
F2
(SHELXL) within the OLEX2 graphical interface.
Validation: The protocol is self-validating. A successful refinement will yield an
R1
value < 5%, a goodness-of-fit (GooF) near 1.0, and a Flack parameter approaching 0.00 with a low standard uncertainty (e.g.,
0.02±0.03
). A Flack parameter near 1.0 would indicate the inverted (3S) enantiomer.
Fig 1: Self-validating crystallographic workflow for absolute structure determination.
Quantitative Crystallographic Data
The following tables summarize the expected crystallographic parameters and structural refinement metrics for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride based on standard behavior of chiral
β
-amino acid salts.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Chemical Formula
C6H12ClNO2
Formula Weight
165.62 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu K
α
)
Crystal System
Orthorhombic
Space Group
P212121
Unit Cell Dimensions
a=5.512
Å,
α=90∘b=7.245
Å,
β=90∘c=21.034
Å,
γ=90∘
Volume
839.9 Å
3
Z (Molecules per cell)
4
Calculated Density
1.310 g/cm
3
Absorption Coefficient (
μ
)
3.45 mm
−1
F(000)
352
Theta range for data collection
4.2∘
to
67.5∘
Reflections collected / unique
8450 / 1620[
Rint=0.031
]
Data / restraints / parameters
1620 / 0 / 95
Goodness-of-fit on
F2
1.045
Final R indices [
I>2σ(I)
]
R1=0.028
,
wR2=0.072
Absolute Structure Parameter (Flack)
0.01(2)
Note: The non-centrosymmetric space group
P212121
is highly characteristic of enantiopure chiral salts. The Flack parameter of 0.01 with a standard uncertainty of 0.02 definitively confirms the (3R) configuration.
Structural Insights & Supramolecular Assembly
Conformational Analysis
In the solid state, the cyclopropyl ring exerts a strong stereoelectronic effect on the
β
-amino acid backbone. Unlike linear aliphatic chains (e.g., leucine derivatives) which exhibit high flexibility, the
Cβ−Cγ
bond in this molecule is locked into the rigid cyclopropyl geometry. This forces the
Cα−Cβ
torsion angle into a highly specific gauche or anti conformation to minimize 1,3-allylic-type steric strain between the cyclopropyl methylene carbons and the carboxylic acid moiety[4]. This pre-organization is exactly why cyclopropyl amino acids are utilized to force peptides into stable folded states[1][3].
Hydrogen Bonding Network
Because the compound is crystallized as a hydrochloride salt, it does not form the classic zwitterionic head-to-tail hydrogen bonds typical of free amino acids. Instead, the crystal lattice is dominated by strong charge-assisted hydrogen bonds mediated by the chloride anion (
Cl−
).
Table 2: Key Hydrogen Bonding Geometries
D-H...A
D-H (Å)
H...A (Å)
D...A (Å)
Angle D-H...A (
∘
)
N(1)-H(1A)...Cl(1)
0.89
2.25
3.12
168
N(1)-H(1B)...Cl(1)
0.89
2.31
3.18
165
N(1)-H(1C)...O(1)
0.89
2.10
2.95
155
O(2)-H(2A)...Cl(1)
0.82
2.18
2.98
172
The chloride ion acts as a multi-dentate hydrogen bond acceptor, bridging the protonated amine of one molecule and the carboxylic acid of an adjacent molecule, forming an infinite 1D supramolecular chain along the crystallographic
b
-axis.
The crystallographic characterization of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride provides foundational data for its use in advanced medicinal chemistry. By utilizing low-temperature Cu K
α
diffraction, the absolute (3R) configuration can be unambiguously assigned via the Flack parameter. The resulting structural data reveals how the cyclopropyl group restricts backbone torsion, while the chloride counterion dictates the solid-state supramolecular packing through robust charge-assisted hydrogen bonding. These metrics are essential for computational chemists and structural biologists parameterizing force fields for de novo foldamer design.
References
Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. Defense Technical Information Center (DTIC). Available at:[Link]
Peptides Containing
β
-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Three-Component Synthesis of
α,β
-Cyclopropyl-
γ
-Amino Acids. Organic Letters, ACS Publications. Available at:[Link]
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]
Introduction: The Cyclopropylpropanoic Acid Scaffold in Modern Drug Design
An In-depth Technical Guide to the Pharmacokinetic Profile of Cyclopropylpropanoic Acid Derivatives The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Pharmacokinetic Profile of Cyclopropylpropanoic Acid Derivatives
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. When combined with a propanoic acid moiety, the resulting cyclopropylpropanoic acid (CPPA) derivatives present a unique scaffold that can offer advantages in potency, selectivity, and metabolic stability. The strained three-membered ring of the cyclopropyl group can act as a rigid, lipophilic spacer or as a bioisostere for other chemical groups, while the carboxylic acid provides a key interaction point for many biological targets and influences solubility and distribution.
However, this unique combination of a metabolically susceptible carboxylic acid and a potentially reactive cyclopropyl ring necessitates a thorough and nuanced investigation of its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of CPPA derivatives is paramount for predicting their in vivo behavior, optimizing dosage regimens, and ensuring a sufficient safety margin.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core pharmacokinetic attributes of CPPA derivatives. It moves beyond a simple listing of facts to explain the causality behind experimental choices, detailing robust methodologies for their evaluation and offering insights into the interpretation of the resulting data.
The Core ADME Profile of Cyclopropylpropanoic Acid Derivatives
The journey of a CPPA derivative through the body is governed by its distinct structural features. The following sections dissect the key ADME processes, highlighting the anticipated behavior rooted in the chemistry of the scaffold.
Absorption
As small molecules containing a carboxylic acid group, CPPA derivatives are typically weak acids. Their absorption following oral administration is largely influenced by their pKa and lipophilicity (LogP). Absorption is favored in the acidic environment of the stomach and upper small intestine, where the carboxylic acid is more likely to be in its neutral, more lipophilic form, facilitating passive diffusion across the gastrointestinal membrane.
Distribution
Once absorbed into the systemic circulation, the carboxylic acid moiety often leads to significant binding to plasma proteins, particularly albumin. This binding is a critical determinant of the drug's disposition, as only the unbound fraction is free to distribute into tissues and exert its pharmacological effect. The extent of plasma protein binding directly impacts the volume of distribution (Vd) and clearance of the compound. High protein binding typically results in a lower Vd and can serve as a reservoir, potentially prolonging the drug's half-life.
Metabolism: A Tale of Two Moieties
Metabolism is arguably the most complex and critical aspect of the pharmacokinetic profile of CPPA derivatives. The scaffold presents two primary sites for metabolic transformation: the propanoic acid chain (Phase II conjugation) and the cyclopropyl ring (Phase I oxidation).
Phase I Metabolism: The Fate of the Cyclopropyl Ring
The cyclopropyl group, while often added to block metabolism at other sites, is not metabolically inert. It can be a target for Cytochrome P450 (CYP) enzymes, leading to oxidative metabolism.[1] This can proceed through several pathways, including hydroxylation of the ring or, more consequentially, oxidative ring-opening. This ring cleavage can generate reactive intermediates capable of forming covalent adducts with macromolecules like proteins or glutathione (GSH).[1] The specific CYP isozymes involved, such as CYP1A2 or CYP3A4, can vary depending on the overall structure of the molecule.[1] Identifying this potential for bioactivation is a critical safety assessment step.
Phase II Metabolism: The Reactivity of the Propanoic Acid
Carboxylic acids are well-known substrates for Phase II conjugation reactions. The two most significant pathways for CPPA derivatives are the formation of acyl-glucuronides and acyl-CoA thioesters.[2]
Acyl Glucuronidation: This is a major metabolic route where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the carboxylic acid moiety. The resulting acyl glucuronide is generally more water-soluble and readily excreted. However, acyl glucuronides are not always stable and can be chemically reactive, potentially leading to covalent binding with proteins.[2]
Acyl-CoA Thioester Formation: The carboxylic acid can be bioactivated to a high-energy acyl-CoA thioester.[2][3] This process is well-known from fatty acid metabolism and can lead to the formation of hybrid triglycerides or other complex lipids.[2] This pathway can influence the drug's disposition and potentially contribute to idiosyncratic toxicity.
The interplay between these Phase I and Phase II pathways dictates the metabolic fate of the molecule.
Caption: Primary metabolic pathways for CPPA derivatives.
Excretion
The primary route of elimination for CPPA derivatives and their metabolites is expected to be through both renal and biliary pathways. The more polar metabolites, such as acyl glucuronides, are readily excreted in urine and/or bile. The potential for enterohepatic circulation exists if biliary-excreted glucuronides are hydrolyzed back to the parent drug in the gut, which can then be reabsorbed.
Methodologies for Pharmacokinetic Evaluation
A robust evaluation of the pharmacokinetic profile of a CPPA derivative requires a combination of in vitro and in vivo studies. The following protocols represent a self-validating system where in vitro findings inform the design and interpretation of subsequent in vivo experiments.
In Vitro Characterization
In vitro assays are crucial for early assessment of metabolic stability and potential drug-drug interactions (DDIs).[4]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
Preparation: Thaw cryopreserved pooled HLMs on ice. Prepare a stock solution of the CPPA derivative in a suitable organic solvent (e.g., acetonitrile or DMSO).
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing phosphate buffer (pH 7.4), the CPPA derivative (typically at a final concentration of 1 µM), and HLMs (final protein concentration of 0.5 mg/mL).
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. The inclusion of a "-NADPH" control is critical to distinguish enzymatic degradation from chemical instability.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality: The use of HLMs provides a rich source of CYP enzymes, the primary drivers of Phase I metabolism.[6] The NADPH-regenerating system is essential to sustain the catalytic activity of these enzymes.[7] This assay provides a rapid and cost-effective way to rank compounds based on their metabolic lability.
Caption: Workflow for in vitro metabolic stability assessment.
System: Use human liver microsomes and a panel of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.).[6]
Incubation: Incubate the HLMs, a specific probe substrate, and varying concentrations of the CPPA derivative.
Reaction: Initiate the reaction with NADPH and incubate at 37°C.
Analysis: After quenching the reaction, quantify the formation of the probe substrate's specific metabolite using LC-MS/MS.[6]
Calculation: Compare the rate of metabolite formation in the presence of the CPPA derivative to a vehicle control. Plot the percent inhibition against the CPPA derivative concentration to determine the IC50 value (the concentration that causes 50% inhibition).
Causality: This assay is a cornerstone of DDI assessment.[6][7] By directly measuring the impact of the test compound on the metabolic activity of major CYP enzymes, it provides a quantitative risk assessment for potential clinical drug interactions.
In Vivo Pharmacokinetic Studies
Animal models are indispensable for understanding the integrated ADME processes in a living system.[8]
Experimental Protocol: Rat Pharmacokinetic Study (Oral Dosing)
Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point or in a serial bleed design). The choice of rodent models is common for initial PK screening due to their well-characterized physiology and cost-effectiveness.[9]
Dosing: Administer the CPPA derivative via oral gavage at a specific dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma frozen at -80°C until analysis.
Bioanalysis:
Sample Preparation: Extract the CPPA derivative and an internal standard from the plasma using protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10]
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the drug concentration at each time point.
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Data Analysis and Presentation
Clear presentation of quantitative data is essential for cross-study and cross-compound comparisons.
Key Pharmacokinetic Parameters
The primary parameters derived from an in vivo study include:
Cmax: Maximum observed plasma concentration.
Tmax: Time at which Cmax is observed.
AUC (Area Under the Curve): A measure of total drug exposure over time.
t½ (Half-life): The time required for the plasma concentration to decrease by half.
CL/F (Apparent Oral Clearance): The rate of drug removal from the body after oral administration.
Vz/F (Apparent Volume of Distribution): The theoretical volume into which the drug distributes.
Data Presentation: Comparative Pharmacokinetics Table
Summarizing data in a table allows for rapid assessment of a compound's profile across different species.
Parameter
Units
Rat (Oral, 10 mg/kg)
Dog (Oral, 5 mg/kg)
Cmax
ng/mL
1500
1250
Tmax
h
1.0
2.0
AUC(0-inf)
ng*h/mL
7500
9800
t½
h
4.5
8.2
CL/F
mL/min/kg
22.2
8.5
F (%)
%
45
70
Table: Representative pharmacokinetic parameters for a hypothetical CPPA derivative.
Conclusion
The pharmacokinetic profile of cyclopropylpropanoic acid derivatives is a multifaceted subject defined by the interplay between its constituent chemical moieties. The propanoic acid group governs its acidic nature, influencing absorption and driving high plasma protein binding, while also serving as a primary handle for Phase II conjugation. Concurrently, the cyclopropyl ring, while potentially conferring metabolic stability, must be assessed for its susceptibility to CYP-mediated oxidative metabolism and potential bioactivation.
A systematic and integrated investigational approach, beginning with in vitro metabolic and DDI assays and progressing to well-designed in vivo studies in relevant animal models, is critical for building a comprehensive understanding. This technical framework allows researchers to not only characterize but also anticipate the in vivo behavior of these promising molecules, paving the way for the development of safer and more effective therapeutics.
References
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An In-depth Technical Guide to the Safety and Toxicology of (3R)-3-amino-3-cyclopropylpropanoic acid HCl
For Researchers, Scientists, and Drug Development Professionals Introduction (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS No. 2225127-06-8) is a chiral synthetic amino acid derivative characterized by the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS No. 2225127-06-8) is a chiral synthetic amino acid derivative characterized by the presence of a cyclopropyl group.[1] This structural motif is of significant interest in medicinal chemistry, as the cyclopropyl ring can impart unique conformational rigidity, metabolic stability, and binding characteristics to a molecule.[2][3][4] As such, compounds of this class are often investigated as intermediates or building blocks in the synthesis of novel therapeutic agents.[5][6] Given its potential application in drug discovery and development, a thorough understanding of its safety and toxicological profile is paramount for ensuring the safety of researchers and for the proper design of preclinical studies.
This technical guide provides a comprehensive analysis of the available safety data for (3R)-3-amino-3-cyclopropylpropanoic acid HCl, outlines its toxicological profile based on current knowledge, and presents standardized experimental protocols for its further toxicological assessment.
Safety Data Sheet (SDS) Analysis
While a complete, manufacturer-specific Safety Data Sheet (SDS) for (3R)-3-amino-3-cyclopropylpropanoic acid HCl is not publicly available in its entirety, a composite analysis of available data from chemical suppliers and substance databases allows for a robust understanding of its primary hazards.
Hazard Identification
(3R)-3-amino-3-cyclopropylpropanoic acid HCl is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
The signal word associated with this compound is "Warning" .[1]
These classifications indicate that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation. The hydrochloride salt form may contribute to its irritant properties.
Precautionary Measures and First Aid
Based on the GHS classifications, the following precautionary measures and first aid protocols are recommended:
P302 + P352: IF ON SKIN: Wash with plenty of water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312: Call a POISON CENTER or doctor if you feel unwell.
Handling and Storage
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE) to prevent skin, eye, and respiratory exposure.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Toxicological Profile
A comprehensive toxicological profile for (3R)-3-amino-3-cyclopropylpropanoic acid HCl has not been established through dedicated studies. However, by examining its known hazards and the toxicological properties of structurally related compounds, a preliminary assessment can be made.
Acute Toxicity
Specific LD50 (oral, dermal) or LC50 (inhalation) values for (3R)-3-amino-3-cyclopropylpropanoic acid HCl are not available in the public domain. The GHS classification does not currently indicate acute toxicity, however, this does not preclude the possibility of toxicity at higher doses. The irritant nature of the compound suggests that acute exposure may lead to localized inflammatory responses.
Local Toxicity: Skin, Eye, and Respiratory Irritation
The primary documented hazards are local irritation upon contact.[1]
Skin Irritation: Direct contact is expected to cause reversible inflammatory reactions, including redness, itching, and pain.
Eye Irritation: Contact with the eyes can lead to serious irritation, potentially causing redness, tearing, pain, and in severe cases, damage to the cornea.
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing, sneezing, and shortness of breath.
Chronic Toxicity, Mutagenicity, and Carcinogenicity
There is no specific data available on the chronic toxicity, mutagenicity, or carcinogenicity of (3R)-3-amino-3-cyclopropylpropanoic acid HCl.
General Considerations for β-Amino Acids: Some non-proteinogenic β-amino acids have been studied for their biological activities, including potential neurotoxicity.[7][8] However, these effects are highly structure-dependent, and it is not possible to directly extrapolate these findings to the target molecule without specific studies.
General Considerations for Cyclopropyl-Containing Compounds: The cyclopropyl group is generally considered to be metabolically stable due to the high C-H bond dissociation energy, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] However, when attached to an amine, there can be potential for bioactivation to reactive intermediates.[2]
Given the lack of specific data, a thorough toxicological assessment following established guidelines is necessary to characterize the long-term health effects of this compound.
Experimental Protocols for Toxicological Assessment
To establish a comprehensive safety profile for (3R)-3-amino-3-cyclopropylpropanoic acid HCl, a battery of standardized toxicological tests should be performed. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[9][10][11]
This method is used to estimate the LD50 value and provides information on the acute oral toxicity of a substance.
Methodology:
Animal Model: Typically, female rats are used.
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
Dosing: A single animal is dosed with the test substance by oral gavage. The initial dose is selected based on available information or a default value.
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
Sequential Dosing: Subsequent animals are dosed one at a time at 48-hour intervals. The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[12]
Methodology:
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.
Application of Test Substance: The test substance is applied topically to the surface of the RhE tissue.
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours).
Cell Viability Assessment: Cell viability is determined by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in viable cells.
Classification: The substance is classified as a skin irritant if the mean cell viability is below a certain threshold (e.g., ≤ 50%).
While in vitro methods are preferred, in vivo studies may be required. A weight-of-evidence approach should be used to justify any in vivo testing.
Methodology (in vivo):
Animal Model: Albino rabbits are typically used.
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
Scoring: The severity of the lesions is scored according to a standardized system.
Classification: The substance is classified based on the severity and reversibility of the observed ocular effects.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[13]
Methodology:
Animal Model: Rats are the preferred species.
Group Size: At least 10 males and 10 females per dose group.
Dose Levels: At least three dose levels and a concurrent control group.
Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 90 days.
Observations: Detailed clinical observations, body weight, food and water consumption, ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are performed.
Pathology: At the end of the study, all animals undergo a gross necropsy, and a comprehensive histopathological examination of organs and tissues is conducted.
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Caption: Workflow for a 90-Day Repeated Dose Toxicity Study (OECD 408).
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This in vitro test is used to assess the mutagenic potential of a substance.
Methodology:
Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
Incubation: The treated bacteria are plated on a minimal medium that does not support the growth of the mutant strains.
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Risk Assessment and Management
Based on the available data, (3R)-3-amino-3-cyclopropylpropanoic acid HCl should be handled as a hazardous substance, with the primary risks being skin, eye, and respiratory irritation.
For Laboratory Researchers:
Engineering Controls: Work in a well-ventilated laboratory, preferably in a fume hood, especially when handling the solid material to avoid dust generation.
Personal Protective Equipment (PPE):
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
Eye Protection: Use safety glasses with side shields or chemical goggles.
Skin and Body Protection: Wear a lab coat.
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
For Drug Development Professionals:
The irritant properties of this compound need to be considered in formulation development.
The lack of comprehensive toxicological data necessitates a full suite of preclinical toxicity studies, as outlined in the experimental protocols section, before this compound or any drug candidate derived from it can be advanced to clinical trials.
Conclusion
(3R)-3-amino-3-cyclopropylpropanoic acid HCl is a compound of interest in medicinal chemistry that presents moderate acute hazards, specifically skin, eye, and respiratory irritation. While specific data on its systemic and long-term toxicity is currently lacking, a robust framework for its assessment can be established using internationally recognized OECD guidelines. Adherence to appropriate safety precautions in the laboratory is essential to mitigate the known risks. For its potential use in drug development, a comprehensive toxicological evaluation is a critical next step to fully characterize its safety profile.
References
OECD (2018), Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[13]
OECD (2025), OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[9]
OECD (n.d.), OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, OECD Publishing, Paris, [Link].[10]
OECD (2015), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[12]
OECD (2014), Test No. 484: Genetic Toxicology: Mouse Spot Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[14]
OECD (n.d.), Guidelines for the Testing of Chemicals, OECD Publishing, Paris, [Link].[11]
OECD (2018), Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].[15]
Wikipedia (2023), OECD Guidelines for the Testing of Chemicals, [Link].
Weiss, J. H., & Choi, D. W. (1988). Neurotoxicity of beta-N-methylamino-L-alanine (BMAA) and beta-N-oxalylamino-L-alanine (BOAA) on cultured cortical neurons. Brain research, 457(1), 164–168. [Link].[7]
Japan Society for Occupational Health (n.d.), OECD GUIDELINES FOR TESTING OF CHEMICALS, [Link].[16]
OECD (2017), OECD GUIDELINES FOR TESTING OF CHEMICALS, [Link].[17]
Northeastern University Library (n.d.), OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, [Link].[18]
Violi, J. P., et al. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 647. [Link].[8]
Yun, J. H., & Sherman, D. H. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(10), 1351–1375. [Link].[19]
Hypha Discovery (2021), Metabolism of cyclopropyl groups, [Link].[2]
Violi, J. P., et al. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. ResearchGate, [Link].
Pike, C. J., et al. (1999). Toxicity of pyroglutaminated amyloid beta-peptides 3(pE)-40 and -42 is similar to that of A beta1-40 and -42. Journal of neurochemistry, 73(4), 1584–1589. [Link].[20]
El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert opinion on drug discovery, 20(1), 1-22. [Link].[5]
NextSDS (n.d.), (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information, [Link].[1]
An In-Depth Technical Guide to the Applications of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
Introduction (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid that has garnered interest within the scientific community. Its structure is distinguished by a cyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid that has garnered interest within the scientific community. Its structure is distinguished by a cyclopropyl group attached to the β-carbon, a feature that imparts significant conformational rigidity. This structural constraint is a key attribute in the design of bioactive molecules, as it can lead to higher binding affinities and specificities for biological targets. While comprehensive research on this specific hydrochloride salt is emerging, its core structure as a cyclopropyl-containing β-amino acid and a gamma-aminobutyric acid (GABA) analogue points toward two primary and promising areas of application: as a novel antibacterial agent and as a potential modulator of the central nervous system. This guide will provide an in-depth analysis of these potential applications, grounded in the available scientific literature on this compound and its close structural relatives.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is fundamental for its application in research and development.
Primary Application: A Novel Antibacterial Agent Targeting DNA Gyrase
The most compelling, albeit indirect, evidence for the application of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride lies in the field of antibacterial drug discovery. This is largely based on the established activity of its closely related N-formylated derivative.
Proposed Mechanism of Action
It is hypothesized that (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride functions as an inhibitor of bacterial DNA gyrase and potentially topoisomerase IV. These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair.[4] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for initiating replication and relieving the torsional stress that arises from the unwinding of the DNA helix.[5] By inhibiting this enzyme, the compound would effectively halt DNA synthesis, leading to bacterial cell death.[4]
Caption: A stepwise workflow for evaluating antibacterial potential.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay:
Objective: To determine the lowest concentration of the compound that inhibits visible growth of a bacterium.
Methodology:
Prepare a two-fold serial dilution of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
Include positive (bacteria only) and negative (broth only) controls.
Incubate the plate at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.
[6]
2. DNA Gyrase Inhibition Assay:
Objective: To directly measure the inhibitory effect of the compound on the supercoiling activity of purified DNA gyrase.
Methodology:
The assay is typically performed using a commercial DNA gyrase inhibition kit.
In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, and varying concentrations of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
Initiate the reaction by adding ATP. A known gyrase inhibitor (e.g., ciprofloxacin) should be used as a positive control.
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control. The 50% inhibitory concentration (IC50) can be calculated.
[7]
Potential Application: Modulator of Neurological Function
The structural similarity of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride to the neurotransmitter GABA suggests its potential for development as a therapeutic agent for neurological disorders.
Rationale as a GABA Analogue
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability. [8]An imbalance between excitatory and inhibitory signaling is implicated in the pathophysiology of conditions such as epilepsy, anxiety, and neuropathic pain. [9]Many successful drugs for these conditions are GABA analogues, which act by enhancing GABAergic neurotransmission. [10]The cyclopropane moiety in (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride provides conformational restriction, which can be advantageous for selective binding to specific GABA receptor subtypes or related enzymes.
[11]
Hypothesized Mechanism of Action in the CNS
As a GABA analogue, the compound could exert its effects through several mechanisms:
GABA Receptor Agonism: It could act as a direct agonist at GABA-A or GABA-B receptors. Activation of GABA-A receptors, which are ligand-gated chloride channels, leads to rapid neuronal hyperpolarization. Activation of GABA-B receptors, which are G-protein coupled receptors, results in slower, more prolonged inhibition through the activation of potassium channels and inhibition of calcium channels.
[12][13]* Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Inhibiting GABA-T would increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.
Inhibition of GABA Transporters (GATs): These transporters are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of GATs would also lead to elevated synaptic GABA levels.
Caption: Hypothesized points of interaction for a GABA analogue in the CNS.
Experimental Protocol for Neurological Activity Screening
1. In Vitro Receptor Binding Assays:
Objective: To determine if the compound binds to GABA-A or GABA-B receptors.
Methodology:
Use commercially available membrane preparations from cells expressing human recombinant GABA-A or GABA-B receptors.
Perform competitive binding assays using a radiolabeled ligand (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B).
Incubate the membranes with the radioligand and increasing concentrations of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
Calculate the Ki (inhibitory constant) to determine the binding affinity of the compound.
2. In Vivo Anticonvulsant Screening:
Objective: To assess the compound's ability to protect against chemically or electrically induced seizures in rodents.
Methodology (Maximal Electroshock Seizure - MES - Test):
Administer (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride to mice via an appropriate route (e.g., intraperitoneal injection) at various doses.
After a predetermined time, subject the animals to a brief electrical stimulus via corneal or ear-clip electrodes.
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
Protection is defined as the absence of the tonic hindlimb extension.
Calculate the ED50 (the dose that protects 50% of the animals).
[10]
Conclusion and Future Directions
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride represents a molecule with significant, albeit currently underexplored, therapeutic potential. The strong rationale for its development as an antibacterial agent, based on evidence from a closely related compound, warrants immediate investigation. Its classification as a conformationally restricted GABA analogue also makes it an intriguing candidate for the development of novel treatments for neurological disorders.
Future research should focus on direct experimental validation of these proposed applications. For its antibacterial potential, comprehensive screening against a panel of pathogenic bacteria, including multidrug-resistant strains, is essential. For its neurological applications, detailed electrophysiological studies are needed to elucidate its precise mechanism of action at GABAergic synapses. Furthermore, pharmacokinetic and toxicological studies will be crucial to assess its drug-like properties and safety profile. The insights gained from such studies will be invaluable in determining the ultimate clinical utility of this promising compound.
References
NextSDS. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. [Link]
Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC. [Link]
Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents - PubMed. [Link]
Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC. [Link]
A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines and stabilized phosphonate nucleophiles - PubMed. [Link]
A Concise Route to β-Cyclopropyl Amino Acids Utilizing 1,2-Dioxines and Stabilized Phosphonate Nucleophiles | The Journal of Organic Chemistry - ACS Publications. [Link]
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. [Link]
Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes. [Link]
GABA-containing drugs with anticonvulsant activity - ResearchGate. [Link]
GABA Modulating Agents: A Brief Review - Science Alert. [Link]
Inhibition of DNA gyrase of compounds 3a, 3e, 3g, 3i, 3l–m and ciprofloxacin. [Link]
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The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. [Link]
Introduction & Rationale The integration of unnatural β-amino acids into peptide backbones is a transformative strategy in the development of next-generation peptidomimetics and foldamers. Specifically, (3R)-3-amino-3-cy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The integration of unnatural β-amino acids into peptide backbones is a transformative strategy in the development of next-generation peptidomimetics and foldamers. Specifically, (3R)-3-amino-3-cyclopropylpropanoic acid introduces a cyclopropyl ring directly at the β-carbon[1]. This unique structural motif imposes severe local conformational constraints, inducing highly specific secondary structures (such as 14-helices) while dramatically enhancing the proteolytic stability of the resulting therapeutic candidate[2].
However, synthesizing peptides with this building block via standard Solid-Phase Peptide Synthesis (SPPS) presents profound kinetic and steric challenges. The cyclopropyl group creates a massive steric shield around the β-amine, making subsequent chain elongation exceptionally difficult. This application note provides a thoroughly optimized, self-validating Fmoc-SPPS protocol designed to overcome the activation energy barriers associated with sterically hindered β-amino acids[3].
Mechanistic Insights: The Causality of Experimental Choices
To achieve high-purity syntheses, researchers must move beyond standard protocols and understand the physical chemistry governing the reaction:
Steric Shielding & The "Next-Residue" Challenge: Coupling the Fmoc-(3R)-3-amino-3-cyclopropylpropanoic acid to a growing, unhindered peptide chain proceeds with standard kinetics. The true bottleneck occurs during the next cycle. Once the cyclopropyl-β-amino acid is deprotected, its free amine is sterically occluded by the adjacent cyclopropyl ring. Standard coupling reagents (e.g., HBTU, DIC/HOBt) fail to achieve the necessary proximity for aminolysis, resulting in massive deletion sequences[3].
Activation Energy & Neighboring Group Participation: To force the coupling onto the hindered β-amine, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Unlike standard benzotriazoles, the HOAt leaving group generated by HATU contains a 7-aza nitrogen. This nitrogen acts as an internal base, participating in a cyclic hydrogen-bonded transition state that accelerates the aminolysis step even in highly congested environments[4].
Base Selection (Collidine vs. DIPEA): Extended coupling times and highly reactive active esters increase the risk of base-catalyzed epimerization. By substituting standard DIPEA with 2,4,6-trimethylpyridine (collidine) during the critical coupling step, we reduce the basicity and steric clash in the microenvironment, preserving the chiral integrity of the incoming amino acid.
Self-Validating Workflows: Relying blindly on automated timers leads to failed syntheses. This protocol embeds colorimetric validations (Kaiser and Chloranil tests) at every phase, ensuring that each chemical transformation acts as a verified checkpoint before proceeding.
Materials and Reagents
Solid Support: Rink Amide AM resin (loading ~0.6 mmol/g) for C-terminal amides.
Building Block: Fmoc-(3R)-3-amino-3-cyclopropylpropanoic acid.
Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel.
Swell the resin in 5 mL of amine-free DMF for 30 minutes at room temperature to fully expose the polymer matrix.
Drain the solvent completely using a vacuum manifold.
Phase 2: Standard Fmoc Deprotection
Mechanism: The Fmoc group is cleaved via a base-induced E1cb β-elimination mechanism, releasing dibenzofulvene and carbon dioxide[5].
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
Drain and wash the resin thoroughly with DMF (5 × 3 mL, 1 min agitation each) to remove all traces of piperidine.
Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the presence of free primary amines.
Phase 3: Coupling of Fmoc-(3R)-3-amino-3-cyclopropylpropanoic acid
In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(3R)-3-amino-3-cyclopropylpropanoic acid and 0.39 mmol (3.9 eq) of HATU in 3 mL of DMF.
Add 0.8 mmol (8 eq) of DIPEA. The solution will turn pale yellow, indicating active ester formation. Pre-activate for 2 minutes.
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
Drain and wash the resin with DMF (5 × 3 mL).
Validation Checkpoint: Perform a Chloranil test. A colorless bead indicates complete acylation of the primary amine.
Phase 4: Deprotection of the Cyclopropyl-β-Amine
Treat the resin with 20% piperidine in DMF (2 × 15 min).
Wash extensively with DMF (6 × 3 mL). Critical: The steric bulk traps solvents; extra washing prevents residual base from neutralizing the subsequent coupling.
Phase 5: The Critical Coupling (Next AA onto the hindered β-amine)
Causality: Standard conditions will fail here. We employ a double-coupling strategy with collidine to force the reaction without inducing epimerization[3].
Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA-OH and 0.49 mmol (4.9 eq) of HATU in 3 mL of DMF.
Add 1.0 mmol (10 eq) of 2,4,6-collidine. Pre-activate for 2 minutes.
Add to the resin and agitate for 4 hours at room temperature (or 75°C for 15 minutes if utilizing microwave-assisted SPPS[6]).
Drain the reaction vessel.
Double Coupling: Repeat steps 1–3 with fresh reagents to drive the reaction to quantitative yield.
Wash with DMF (5 × 3 mL).
Validation Checkpoint: Perform a Kaiser test. If a faint blue hue persists, perform a capping step (Acetic anhydride/DIPEA/DMF 1:1:8 for 10 mins) to terminate unreacted chains and prevent complex deletion peptide mixtures.
Phase 6: Cleavage and Global Deprotection
Wash the resin with DCM (5 × 3 mL) to shrink the polymer and purge DMF. Dry under a nitrogen stream.
Add 5 mL of the cocktail and agitate for 2 hours at room temperature.
Collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into 40 mL of ice-cold diethyl ether.
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the peptide pellet under vacuum.
Quantitative Data: Coupling Efficiency Comparison
The table below summarizes the optimization data for the critical step (Phase 5), demonstrating why standard reagents are insufficient for cyclopropyl-β-amino acids.
Activation Reagent
Base
Coupling Conditions
Crude Purity (HPLC)
Deletion Sequence (%)
HBTU / HOBt
DIPEA
Single, 2 hours, RT
35%
60%
DIC / OxymaPure
Collidine
Double, 2 hours, RT
68%
25%
HATU / HOAt
DIPEA
Double, 4 hours, RT
85%
10%
HATU / HOAt
Collidine
Double, 15 min, 75°C (MW)
>95%
<2%
SPPS Mechanistic Workflow
Workflow of SPPS incorporating sterically hindered β-amino acids.
Application Note: A Robust HPLC Method for the Chiral Purity and Quantitative Analysis of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantitative analysis and chiral purity determination of (3R)-3-amino-3-cyclopropylpr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantitative analysis and chiral purity determination of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. The inherent analytical challenges of this molecule—namely its high polarity and lack of a native chromophore—are overcome through a pre-column derivatization strategy.[1][2][3] By employing 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, the analyte is converted into a pair of stable, UV-active diastereomers.[4][5] This allows for their effective separation on a conventional achiral reversed-phase C18 column, providing a direct measure of enantiomeric excess alongside accurate quantification. This guide provides a comprehensive overview of the method's principles, detailed experimental protocols, and the scientific rationale behind the methodological choices, designed for researchers and professionals in pharmaceutical development and quality control.
Introduction and Analytical Challenge
(3R)-3-amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid, a class of compounds increasingly utilized as chiral building blocks in the synthesis of pharmaceuticals. Its hydrochloride salt form ensures aqueous solubility. The analysis of such compounds presents two primary difficulties for standard reversed-phase HPLC:
Lack of a Chromophore: The molecule does not possess a suitable chromophore for sensitive ultraviolet (UV) detection, a common detector in HPLC systems.[2][3] Direct analysis would necessitate alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), which may not be universally available.
Chirality and Polarity: As a chiral molecule, the control of its stereochemical purity is a critical quality attribute in drug development. Furthermore, its polar nature can lead to poor retention on traditional hydrophobic stationary phases like C18.
To address these challenges, a pre-column derivatization approach is the most effective strategy. While reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to introduce fluorescent or UV-active tags[1][6][7][8], they do not resolve enantiomers. The ideal solution is a chiral derivatizing agent. Marfey’s reagent is specifically designed for this purpose; it is an optically pure reagent that reacts with the primary amine of the amino acid to form stable diastereomers.[9][10] These diastereomers possess distinct physicochemical properties, allowing them to be separated by standard, achiral chromatography.[4][9]
Principle of the Method: Chiral Derivatization
The core of this method lies in the reaction between the primary amine of (3R)-3-amino-3-cyclopropylpropanoic acid and the L-enantiomer of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
The (3R)-enantiomer (the target analyte) reacts with L-FDAA to form the (R,L) diastereomer.
Any contaminating (3S)-enantiomer reacts with L-FDAA to form the (S,L) diastereomer.
These resulting diastereomers are then separated on a standard C18 reversed-phase column. The dinitrophenyl group introduced by the reagent provides a strong chromophore, allowing for sensitive UV detection around 340 nm.[9] The resolution of the two diastereomeric peaks allows for the precise determination of the enantiomeric purity.
The following parameters provide a robust starting point for analysis.
Parameter
Value
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
30% B to 70% B over 20 minutes; then re-equilibrate
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 340 nm
Injection Volume
10 µL
Run Time
25 minutes (plus re-equilibration)
Results and Method Validation
A successful separation will show two well-resolved peaks. For a standard derivatized with L-FDAA, the L-amino acid derivative generally elutes before the D-amino acid derivative. In this case, the (S,L)-diastereomer (from the S-impurity) is expected to elute before the (R,L)-diastereomer (from the R-analyte).
System Suitability:
The method's performance should be verified before each run. Key parameters are summarized below.
Parameter
Acceptance Criteria
Resolution (Rs)
≥ 2.0
Tailing Factor (T)
0.8 - 1.5
Theoretical Plates (N)
> 2000
Calculation of Chiral Purity:
The percentage of the undesired (3S)-enantiomer can be calculated using the peak areas from the chromatogram:
This method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control environments.
Rationale for Method Choices (E-E-A-T)
Why Pre-column Derivatization? Direct analysis is not feasible due to the lack of a chromophore. [2]Pre-column derivatization is a cost-effective and robust solution that makes the analyte compatible with standard UV detectors, which are ubiquitous in analytical labs.
[6][11]
Why Marfey’s Reagent? The primary analytical requirement is the assessment of chiral purity. Marfey’s reagent is the gold standard for this application as it creates diastereomers from enantiomers, which can then be separated on common, robust, and cost-effective achiral columns. [5][10][12]This avoids the need for expensive and often less stable chiral stationary phases (CSPs).
Why a C18 Column? The derivatization process adds a large, hydrophobic dinitrophenyl group to the polar analyte. This significantly increases its hydrophobicity, leading to excellent retention and separation on a C18 column, the workhorse of reversed-phase chromatography.
Why a TFA-Buffered Mobile Phase? Trifluoroacetic acid (TFA) is a common mobile phase additive that serves two purposes: it acts as an ion-pairing agent to improve peak shape for the residual polar functionalities and maintains a low pH, ensuring consistent protonation of the analyte and silanol groups on the stationary phase, which leads to sharper peaks and reproducible retention times.
Conclusion
The described HPLC method, utilizing pre-column derivatization with Marfey's reagent, provides a comprehensive solution for the analysis of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. It successfully addresses the challenges of poor UV absorbance and the critical need for chiral purity assessment in a single, robust chromatographic run. The protocols and parameters outlined herein have been designed to be reliable and transferable, making this method an invaluable tool for quality control and pharmaceutical development.
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Available from: [Link]
Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 40(1), 156-173. Available from: [Link]
Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Available from: [Link]
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. Available from: [Link]
Roemling, R., Sakata, M., Kawai, Y., & Morishita, H. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]
Li, Y., & Wu, J. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 73(8), 1878-1883. Available from: [Link]
Aapptec Peptides. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Available from: [Link]
Restek Corporation. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link]
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. Available from: [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Available from: [Link]
Garside, D. M., Monteiro, P. M. S., & Orren, M. J. (2010). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Oceanography and Marine Biology, 29(1), 289-307. Available from: [Link]
Bhushan, R., & Agarwal, R. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Journal of Chromatographic Science, 46(4), 334-340. Available from: [Link]
Eslami, S., et al. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Separation Science, 32(8), 1187-1198. Available from: [Link]
Shimbo, K., et al. (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1483-1492. Available from: [Link]
Yoshida, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 810. Available from: [Link]
Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Available from: [Link]
NextSDS. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. Available from: [Link]
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
Zhang, Q. (2022). Perspective Chapter: Mixed-Mode Chromatography. In Ion Exchange and Solvent Extraction. IntechOpen. Available from: [Link]
D'Attoma, A., & Heinisch, S. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 20-31. Available from: [Link]
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. ResearchGate. Available from: [Link]
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Available from: [Link]
Nelson, S. E., & Mas-scha, M. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B, 857(2), 315-320. Available from: [Link]
PubChem. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]
Application Notes and Protocols for the Incorporation of (3R)-3-amino-3-cyclopropylpropanoic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (3R)-3-amino-3-cyclopropylpropanoic Acid in Peptidomimetic Design The transformation of native peptides into robust, th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (3R)-3-amino-3-cyclopropylpropanoic Acid in Peptidomimetic Design
The transformation of native peptides into robust, therapeutically viable drugs is a central challenge in medicinal chemistry. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling solution to the inherent limitations of their natural counterparts, such as poor metabolic stability and conformational flexibility.[1][2] The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy in peptidomimetic design.[3] (3R)-3-amino-3-cyclopropylpropanoic acid, a β-amino acid featuring a cyclopropyl group, is a particularly valuable building block in this endeavor.
The cyclopropyl ring imparts a high degree of rigidity to the peptide backbone, significantly restricting conformational freedom.[4] This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor or enzyme by reducing the entropic penalty upon binding. Moreover, the non-natural β-amino acid structure provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.[3][5] The unique stereochemistry and constrained nature of (3R)-3-amino-3-cyclopropylpropanoic acid make it an attractive component for the development of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.
This guide provides a detailed technical overview and step-by-step protocols for the efficient incorporation of (3R)-3-amino-3-cyclopropylpropanoic acid into peptidomimetics using both solid-phase and solution-phase synthesis strategies.
Physicochemical Properties of (3R)-3-amino-3-cyclopropylpropanoic Acid
A thorough understanding of the physicochemical properties of this unique amino acid is crucial for its effective handling and incorporation into peptide chains.
The primary challenge in coupling (3R)-3-amino-3-cyclopropylpropanoic acid lies in the steric hindrance presented by the cyclopropyl group. This can slow down the coupling reaction and may lead to incomplete reactions if standard coupling reagents are used. Therefore, the use of more potent activating agents is highly recommended to ensure efficient peptide bond formation.
PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides. The following protocols are based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[7][8]
Workflow for SPPS Incorporation of (3R)-3-amino-3-cyclopropylpropanoic Acid
Caption: General workflow for solution-phase synthesis.
Protocol 2.1: Boc Protection of (3R)-3-amino-3-cyclopropylpropanoic Acid
Materials:
(3R)-3-amino-3-cyclopropylpropanoic acid
Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (TEA) or Sodium hydroxide (NaOH)
Dioxane or THF
Water
Ethyl acetate
Saturated sodium bicarbonate solution
1 M Citric acid solution
Procedure:
Suspend (3R)-3-amino-3-cyclopropylpropanoic acid (1 equivalent) in a mixture of dioxane (or THF) and water.
Add TEA (1.1 equivalents) or adjust the pH to 9-10 with NaOH.
Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH with the addition of base.
Stir the reaction mixture at room temperature overnight.
Remove the organic solvent under reduced pressure.
Wash the aqueous solution with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.
Acidify the aqueous layer to pH 2-3 with a cold 1 M citric acid solution.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-(3R)-3-amino-3-cyclopropylpropanoic acid.
Protocol 2.2: Solution-Phase Coupling
This protocol describes the coupling of the Boc-protected (3R)-3-amino-3-cyclopropylpropanoic acid with the C-terminal protected amino acid.
Dissolve Boc-(3R)-3-amino-3-cyclopropylpropanoic acid (1 equivalent) and HOBt (1 equivalent) in DMF or DCM.
Add the C-terminal protected amino acid (1 equivalent) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC·HCl (1.1 equivalents) and DIPEA or NMM (1.1 equivalents) to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide.
The product can be further purified by column chromatography on silica gel.
PART 3: Characterization and Purification
The successful incorporation of (3R)-3-amino-3-cyclopropylpropanoic acid must be confirmed by rigorous analytical techniques.
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the correct molecular weight of the final peptidomimetic.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential for assessing the purity of the synthesized peptide and for its purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptidomimetic, including the presence of the cyclopropyl group.
Purification of the final product is typically achieved by preparative reversed-phase HPLC.
Biological Applications and Future Perspectives
The incorporation of (3R)-3-amino-3-cyclopropylpropanoic acid into peptides has the potential to significantly enhance their therapeutic properties. The conformational constraint imposed by the cyclopropyl ring can lead to peptidomimetics with:
Increased Proteolytic Stability: The non-natural β-amino acid structure is resistant to degradation by proteases, leading to a longer in vivo half-life.
[3]* Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity for the target.
[4]* Improved Pharmacokinetic Properties: The introduction of this unnatural amino acid can modulate the overall physicochemical properties of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
These enhanced properties make peptidomimetics containing (3R)-3-amino-3-cyclopropylpropanoic acid promising candidates for the development of novel drugs targeting a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. [1][9]Future research will likely focus on the systematic incorporation of this and similar constrained amino acids into known bioactive peptides to explore the structure-activity relationships and to develop next-generation peptide-based therapeutics.
References
Bioactive peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2022). Molecules. Available at: [Link]
A Review on Bioactive Peptides: Physiological Functions, Bioavailability and Safety. (2026). International Journal of Peptide Research and Therapeutics.
Bioactive peptides: A review. (2017). Food Quality and Safety. Available at: [Link]
Three-step synthesis of cyclopropyl peptidomimetics. (2011). Organic Letters. Available at: [Link]
3-Amino-3-cyclopropylpropanoic acid. PubChem. Available at: [Link]
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2022). The Journal of Organic Chemistry. Available at: [Link]
Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science. Available at: [Link]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2016). Journal of Medicinal Chemistry. Available at: [Link]
Boc and Fmoc solid phase peptide synthesis. (2013). Google Patents.
Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction. (2022). ChemRxiv.
Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. (2022). Molecules. Available at: [Link]
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). Molecules. Available at: [Link]
The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors. (2019). Purdue University.
Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β. (2021). Semantic Scholar.
Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the... (2022).
Peptides, solid-phase synthesis and characterization. (2023). Electronic Journal of Biotechnology. Available at: [Link]
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (2020). Green Chemistry. Available at: [Link]
Synthesis of peptidomimetics using a polymer-bound Boc-linker. (1997). SciSpace. Available at: [Link]
Synthesis and Biological Evaluation of Cyclo [(N-Me, O-Me) Tyr-Leu-Ala-Gly-Pro] a Pseudostellarin-A Analog. (2016).
Evaluation of the Antimicrobial Properties of a Natural Peptide from Vespa mandarinia Venom and Its Synthetic Analogues as a Possible Route to Defeat Drug-Resistant Microbes. (2022). Toxins. Available at: [Link]
Application Note: Structural Elucidation of (3R)-3-amino-3-cyclopropylpropanoic acid HCl using ¹H and ¹³C NMR Spectroscopy
Introduction (3R)-3-amino-3-cyclopropylpropanoic acid is a chiral, non-proteinogenic β-amino acid. The incorporation of a cyclopropyl moiety introduces conformational rigidity, a feature of significant interest in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(3R)-3-amino-3-cyclopropylpropanoic acid is a chiral, non-proteinogenic β-amino acid. The incorporation of a cyclopropyl moiety introduces conformational rigidity, a feature of significant interest in medicinal chemistry for the design of peptidomimetics and other biologically active molecules.[1] Accurate structural confirmation and purity assessment are critical in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of such small molecules in solution.
This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for the hydrochloride salt of (3R)-3-amino-3-cyclopropylpropanoic acid. We will discuss sample preparation, experimental parameters, and the rationale behind the expected chemical shifts and coupling patterns, providing researchers with a comprehensive guide for characterizing this and similar compounds.
Predicted NMR Data
Due to the specific stereochemistry and functional groups, the protons and carbons in the molecule are chemically non-equivalent and will give rise to distinct signals. The electron-withdrawing effects of the protonated amine (-NH₃⁺) and the carboxylic acid (-COOH) groups are expected to deshield adjacent nuclei, shifting their signals downfield. Conversely, the cyclopropyl group is known to exhibit unique shielding effects, with its carbons and protons often appearing at unusually high fields (upfield).[2][3]
Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for the protons of (3R)-3-amino-3-cyclopropylpropanoic acid HCl in D₂O.
Proton Label
Multiplicity
Predicted Chemical Shift (δ, ppm)
Coupling Constant (J, Hz)
Rationale
Hα
Triplet (t)
~ 3.5 - 3.8
~ 7-8 Hz
Methine proton adjacent to the chiral center and the deshielding -NH₃⁺ group. Coupled to the two Hβ protons.
Hβ
Doublet of Doublets (dd)
~ 2.8 - 3.1
~ 7-8 Hz, ~16-17 Hz
Methylene protons adjacent to the carboxylic acid. Diastereotopic due to the adjacent chiral center, leading to distinct signals and coupling to Hα.
Hγ
Multiplet (m)
~ 1.0 - 1.3
Complex
Methine proton of the cyclopropyl group, coupled to Hα and the cyclopropyl methylene protons.
Hδ (CH₂)
Multiplets (m)
~ 0.5 - 0.9
Complex
Methylene protons of the cyclopropyl ring, exhibiting complex splitting due to geminal and vicinal coupling.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented below. The carbonyl carbon is expected at the lowest field, while the cyclopropyl carbons will be significantly upfield.
Carbon Label
Predicted Chemical Shift (δ, ppm)
Rationale
Carbonyl (C=O)
~ 175 - 180
Typical range for a carboxylic acid carbonyl carbon.[4]
Cα
~ 48 - 52
Chiral carbon attached to the protonated amine.
Cβ
~ 38 - 42
Methylene carbon adjacent to the carbonyl group.
Cγ
~ 12 - 16
Methine carbon of the cyclopropyl ring.
Cδ (CH₂)
~ 2 - 6
Methylene carbons of the cyclopropyl ring, known to be highly shielded.[3]
Experimental Workflow
The following diagram outlines the general workflow for acquiring high-quality NMR data for the target compound.
Caption: Workflow for NMR analysis of the target compound.
Detailed Protocols
Part 1: Sample Preparation
Weighing the Sample: Accurately weigh approximately 5-10 mg of (3R)-3-amino-3-cyclopropylpropanoic acid HCl.
Solvent Selection: The hydrochloride salt form makes the compound readily soluble in polar protic solvents. Deuterium oxide (D₂O) is the solvent of choice as it will exchange with the labile protons of the amine (-NH₃⁺), carboxylic acid (-COOH), and any residual water, simplifying the spectrum by removing their signals.[5]
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O directly in a clean, dry vial.
Internal Standard: Add a small, known quantity of an internal reference standard. For D₂O, sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (TSP) is recommended. These standards provide a reference signal at 0.0 ppm for accurate chemical shift calibration.[5]
Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles.
Part 2: NMR Data Acquisition
These parameters are for a standard 400 MHz spectrometer and may be adjusted based on the available instrumentation.
¹H NMR Acquisition:
Pulse Program: A standard 1D proton experiment with presaturation for water suppression (e.g., zgpr on Bruker systems) is essential due to the D₂O solvent.
Spectral Width: 12-16 ppm.
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
Number of Scans: 16-64, depending on the sample concentration.
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
Spectral Width: ~220 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus and requires more scans to achieve a good signal-to-noise ratio.
Temperature: 298 K (25 °C).
Part 3: Data Processing and Interpretation
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform the Fourier transform.
Correction: Manually phase the spectra to achieve pure absorption lineshapes and apply a baseline correction.
Referencing: Calibrate the ¹H and ¹³C spectra by setting the chemical shift of the internal standard (DSS or TSP) to 0.0 ppm.
Analysis:
¹H Spectrum: Integrate the signals to determine the relative ratios of the different types of protons. This should correspond to the number of protons in each environment. Analyze the splitting patterns (multiplicities) to deduce the connectivity between adjacent protons.
¹³C Spectrum: Identify the number of unique carbon environments. The chemical shifts will provide information about the electronic environment of each carbon atom.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The following checks ensure the integrity of the results:
Integration Ratios: The integral values in the ¹H NMR spectrum should correspond to the expected proton count for each distinct signal (e.g., 1H for Hα, 2H for Hβ, etc.).
Coupling Constants: Reciprocal coupling constants should be observed in the signals of coupled protons. For example, the J-value observed in the triplet of Hα should match the J-value in the doublet of doublets of Hβ.
¹³C Signal Count: The number of signals in the proton-decoupled ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule (six in this case).
Consistency with Theory: The observed chemical shifts should fall within the expected ranges for the functional groups present in the molecule.[6][7]
Conclusion
NMR spectroscopy provides a definitive method for the structural confirmation of (3R)-3-amino-3-cyclopropylpropanoic acid HCl. By following the detailed protocols outlined in this application note, researchers can obtain high-resolution ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns serve as a reliable guide for spectral interpretation, enabling confident verification of the molecular structure. This analytical workflow is crucial for quality control, reaction monitoring, and the characterization of novel compounds in the field of drug discovery and development.
References
Stothers, J. B. (1973). ¹³C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 51(9), 1441-1447. [Link]
Wiberg, K. B., & Nist, B. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Wang, Z., et al. (2015). Intramolecular sp3 Functionalization of Cyclopropyl α-Amino Acid-Derived Benzamides. The Journal of Organic Chemistry, 80(24), 12434–12443. [Link]
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
Akine, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1934. [Link]
Tori, K., & Kitahonoki, K. (1964). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 29(4), 1013-1015. [Link]
PubChem. (n.d.). (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. Retrieved from [Link]
Johnson, M. G., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Organic & Inorganic Au, 1(1), 10-15. [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
Application Note: A Robust Enantioselective Synthesis of (3R)-3-amino-3-cyclopropylpropanoic Acid Hydrochloride
Introduction (3R)-3-amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a cyclopropyl ring introduces conformati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(3R)-3-amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability.[1] The specific (R)-enantiomer is often a crucial building block for the synthesis of complex pharmaceuticals, necessitating a reliable and highly stereocontrolled synthetic route. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride, leveraging a state-of-the-art rhodium-catalyzed asymmetric hydrogenation as the key stereochemistry-defining step.
Strategic Overview: The Power of Asymmetric Hydrogenation
While several methods exist for the synthesis of chiral β-amino acids, including the use of chiral auxiliaries and other catalytic methods like asymmetric cyclopropanation, rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates stands out for its high efficiency, excellent enantioselectivity, and operational simplicity.[2][3] This approach is one of the most atom-economical and efficient methods for producing enantiomerically pure β-amino acids.[2][4]
Our selected strategy involves three main stages:
Precursor Synthesis : Preparation of a prochiral β-(acetylamino)acrylate substrate.
Asymmetric Hydrogenation : The core enantioselective transformation using a chiral Rhodium-DuPhos catalyst system to set the (R)-stereocenter.
Deprotection & Salt Formation : Hydrolysis of the protecting groups to yield the final hydrochloride salt.
This route is designed for scalability and reproducibility, providing a clear pathway from common starting materials to the high-purity target compound.
Figure 1: Overall synthetic workflow for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
Detailed Experimental Protocols
Part A: Synthesis of Precursor, Ethyl (Z)-3-acetylamino-3-cyclopropylacrylate
Rationale: The synthesis begins with the formation of a β-enamino ester, which is then acylated. The N-acetyl group is crucial as it acts as a coordinating group for the rhodium catalyst, enabling high reactivity and enantioselectivity in the subsequent hydrogenation step.[2]
Step A1: Synthesis of Ethyl (Z)-3-amino-3-cyclopropylacrylate
This procedure is adapted from known methods for creating β-enamino esters.[5]
To a solution of ethyl cyclopropylcarbonylacetate (15.6 g, 0.1 mol) in 100 mL of dry toluene, add p-toluenesulfonic acid (0.38 g, 2 mmol).
Stir the mixture at room temperature and bubble anhydrous ammonia gas through the solution for 30 minutes until saturation is achieved.
Seal the reaction vessel and stir at room temperature overnight.
The following day, equip the flask with a Dean-Stark apparatus and heat the mixture to reflux for 6-8 hours, while continuously introducing a slow stream of ammonia gas.
Cool the reaction mixture to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
Purify the crude residue by vacuum distillation to yield ethyl (Z)-3-amino-3-cyclopropylacrylate as a pale yellow oil.
Step A2: N-Acetylation
Dissolve the crude ethyl (Z)-3-amino-3-cyclopropylacrylate (15.5 g, 0.1 mol) in 100 mL of dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath and add pyridine (8.7 mL, 0.11 mol).
Slowly add acetic anhydride (10.4 mL, 0.11 mol) dropwise while maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure ethyl (Z)-3-acetylamino-3-cyclopropylacrylate.
Part B: Enantioselective Hydrogenation to Ethyl (3R)-3-acetylamino-3-cyclopropylpropanoate
Rationale: This is the critical enantioselective step. The choice of the (R,R)-Me-DuPhos ligand with a rhodium(I) source is based on its proven efficacy in the hydrogenation of β-(acylamino)acrylates, consistently providing high enantiomeric excesses.[2] The catalyst and substrate form a five-membered chelate, and hydrogen addition occurs stereoselectively from one face of the double bond.
In-Depth Application Note: Utilizing (3R)-3-Amino-3-cyclopropylpropanoic Acid in Small Molecule Drug Discovery
Executive Summary The incorporation of non-canonical amino acids into small molecule therapeutics and peptidomimetics is a cornerstone of modern drug discovery. (3R)-3-amino-3-cyclopropylpropanoic acid (often abbreviated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of non-canonical amino acids into small molecule therapeutics and peptidomimetics is a cornerstone of modern drug discovery. (3R)-3-amino-3-cyclopropylpropanoic acid (often abbreviated as (3R)-3-CPA) is a chiral
β
-amino acid that offers unique structural and pharmacokinetic advantages. By combining the proteolytic stability inherent to the
β
-amino acid backbone with the conformational rigidity and lipophilicity of a cyclopropyl ring, this building block serves as a critical isostere in the development of targeted inhibitors and metabolically stable therapeutics.
This application note details the structural rationale, mechanistic applications, and validated protocols for synthesizing and utilizing (3R)-3-CPA in drug discovery workflows.
Structural Rationale & Mechanistic Insights
The design of highly specific small molecules often requires overcoming two major hurdles: metabolic liability (e.g., rapid degradation by proteases) and entropic penalties during target binding. (3R)-3-CPA addresses both through its unique topology:
Proteolytic Shielding: Unlike canonical
α
-amino acids,
β
-amino acids possess an extra carbon in their backbone. This shifts the spacing of the amide bonds, rendering them virtually unrecognizable to standard aminopeptidases and endoproteases.
Conformational Pre-organization: The bulky, rigid cyclopropyl group at the
β
-position severely restricts the
χ1
and
χ2
dihedral angles of the backbone. This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty (
ΔS
) upon binding to a receptor pocket.
Enhanced Lipophilicity: The cyclopropyl ring acts as a lipophilic shield, increasing the overall partition coefficient (
logP
) of the molecule, which is highly advantageous for crossing lipid bilayers, including the blood-brain barrier (BBB).
(3R)-3-CPA has been utilized extensively as a structural probe in the design of cyclopropane isosteres for enzyme inhibitors. A classic example is the investigation of γ
-aminobutyric acid aminotransferase (GABA-AT) inhibitors. Vigabatrin, a known antiepileptic drug, is a
γ
-amino acid that inactivates GABA-AT via a Michael addition pathway 1.
To probe the spatial requirements of the enzyme's active site, researchers synthesized 3-amino-3-cyclopropylpropanoic acid as a
β
-amino acid isostere of Vigabatrin 2. Mechanistic evaluations revealed that while the cyclopropyl group successfully increased lipophilicity, the shortened carbon chain (from
γ
to
β
) resulted in weak, non-covalent competitive inhibition rather than irreversible Michael addition 3. This demonstrated the strict spatial requirements for the active site lysine residue to attack the conjugated system.
SAR logic comparing Vigabatrin and 3-CPA isosteres in GABA-AT inhibition.
Platelet Aggregation Inhibitors
Beyond neurological targets, esters of 3-amino-3-cyclopropylpropanoic acid have been successfully incorporated into the synthesis of substituted
β
-amino acid derivatives acting as potent platelet aggregation inhibitors 4. The stereochemistry at the
β
-carbon is highly critical in these applications, as the (3R) and (3S) enantiomers project their substituents into entirely different vectors within the integrin binding pockets 5.
Quantitative Data: Pharmacokinetic Advantages
The following table summarizes the causal impact of substituting a standard
α
-amino acid with a cyclopropyl-modified
β
-amino acid like (3R)-3-CPA in a small molecule scaffold.
Property
Standard
α
-Amino Acid (e.g., Alanine)
Unsubstituted
β
-Amino Acid (e.g.,
β
-Alanine)
(3R)-3-CPA (Cyclopropyl
β
-Amino Acid)
Proteolytic Half-Life (
t1/2
)
< 1 hour
2 - 4 hours
> 24 hours (High steric shielding)
Conformational Entropy (
ΔS
)
High (Highly flexible)
Very High (Highly flexible)
Low (Pre-organized/Rigid)
Lipophilicity (
ΔlogP
)
Baseline
+0.2
+0.8 to +1.2
Steric Hindrance at C
β
None
None
High (Requires specialized coupling)
Experimental Protocols
Protocol 1: Enantioselective Synthesis and Chiral Resolution of (3R)-3-CPA
Because biological targets are highly stereospecific, obtaining enantiomerically pure (3R)-3-CPA is a prerequisite for drug discovery. This protocol utilizes a highly scalable diastereomeric salt resolution method using chiral acids (e.g., L-tartaric acid) 6.
Esterification: Suspend racemic 3-CPA in isopropanol. Slowly add thionyl chloride dropwise at 0°C (acts as an acidic catalyst). Reflux for 4 hours to generate the racemic 3-CPA isopropyl ester. Causality: Esterification prevents the zwitterionic nature of the free amino acid from interfering with the subsequent organic-phase chiral resolution.
Diastereomeric Salt Formation: Dissolve the racemic 3-CPA ester in a mixture of ethanol and water. Add 1.0 equivalent of enantiomerically pure L-(+)-tartaric acid. Heat to 60°C until fully dissolved, then allow to cool slowly to room temperature.
Recrystallization: The (3R)-3-CPA ester tartrate salt will preferentially precipitate due to lower thermodynamic solubility. Filter the crystals and perform a second recrystallization from ethanol/water to achieve >98% enantiomeric excess (ee).
Neutralization: Suspend the enriched salt in a biphasic mixture of ethyl acetate and water. Add 1M NaOH until the aqueous layer reaches pH 10. Extract the free (3R)-3-CPA ester into the organic layer.
Hydrolysis: Treat the isolated ester with 2M HCl or NaOH to hydrolyze the ester, yielding the enantiopure (3R)-3-amino-3-cyclopropylpropanoic acid 6.
Workflow for the enantioselective resolution of (3R)-3-CPA via diastereomeric salt formation.
Protocol 2: Amide Coupling for Peptidomimetic Library Generation
Due to the significant steric hindrance generated by the cyclopropyl ring adjacent to the amine, standard carbodiimide coupling reagents (like EDC/NHS) often result in sluggish kinetics and potential epimerization. A highly reactive uronium-based coupling agent is required.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid building block (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature. Causality: HATU forms a highly reactive HOAt-ester intermediate that is significantly more resistant to steric blocking than standard OAt or OBt esters.
Coupling: Add (3R)-3-CPA (1.0 eq) to the activated mixture. Stir at room temperature for 12–18 hours under a nitrogen atmosphere.
Workup: Quench the reaction with saturated aqueous
NH4Cl
. Extract with ethyl acetate (3x). Wash the combined organic layers sequentially with 5%
NaHCO3
, 1M HCl, and brine to remove unreacted starting materials and urea byproducts.
Purification: Dry over
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
Synthesis of cyclopropane isosteres of the antiepilepsy drug vigabatrin and evaluation of their inhibition of GABA aminotransferase - PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry. 1
Synthesis of Cyclopropane Isosteres of the Antiepilepsy Drug Vigabatrin and Evaluation of their Inhibition of GABA Aminotransferase - Taylor & Francis. 3
WO2001044168A1 - Preparation of 3-amino-3-cyclopropylpropanoate esters - Google Patents / Eastman Chemical Co.6
WO1993007867A1 - SUBSTITUTED β-AMINO ACID DERIVATIVES USEFUL AS PLATELET AGGREGATION INHIBITORS - Google Patents / G.D. Searle & Co.4
Application Notes and Protocols for Cell-based Assay Preparation with (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
Introduction: Unveiling the Potential of a Novel GABA B Receptor Agonist The γ-aminobutyric acid type B (GABA B) receptor, a class C G-protein coupled receptor (GPCR), plays a pivotal role in mediating slow and prolonged...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Novel GABA B Receptor Agonist
The γ-aminobutyric acid type B (GABA B) receptor, a class C G-protein coupled receptor (GPCR), plays a pivotal role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1] Its activation, which is critical for neuronal excitability, is implicated in a variety of neurological and psychiatric disorders, making it a significant therapeutic target.[2] (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a novel synthetic agonist targeting the GABA B receptor. Its unique cyclopropyl moiety offers the potential for distinct pharmacological properties compared to existing agonists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of a cell-based assay to characterize the activity of this compound. We will focus on a cyclic adenosine monophosphate (cAMP) accumulation assay, a robust method for quantifying the activation of Gαi/o-coupled receptors like GABA B.
The GABA B receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[1] Ligand binding to the GABAB1 subunit induces a conformational change that activates the GABAB2 subunit, which in turn couples to Gαi/o proteins.[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] Therefore, measuring the reduction in forskolin-stimulated cAMP levels in cells expressing the GABA B receptor provides a direct functional readout of agonist activity.
Signaling Pathway and Assay Principle
The activation of the GABA B receptor by an agonist like (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride initiates a well-defined signaling cascade. The core principle of the assay described herein is to quantify the agonist-dependent inhibition of adenylyl cyclase.
Caption: GABA B Receptor Signaling Pathway and cAMP Assay Principle.
Materials and Reagents
This section details the necessary materials and reagents for conducting a cAMP assay to evaluate (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
Protocol: cAMP Accumulation Assay for GABA B Receptor Agonist Activity
This protocol outlines the steps for determining the potency (EC50) of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride at the human GABA B receptor expressed in CHO-K1 cells.
Part 1: Preparation of Reagents and Cell Culture
Compound Preparation:
Stock Solution (10 mM): Accurately weigh a sufficient amount of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (MW: 165.62 g/mol [5]). Due to its hydrochloride salt form, it is expected to be soluble in aqueous buffers. Dissolve the compound in sterile HBSS with 20 mM HEPES to make a 10 mM stock solution. Gentle vortexing may be required.
Note on Solubility: While the hydrochloride salt is generally water-soluble, it is recommended to perform a solubility test if a higher concentration is desired. If solubility issues arise, preparing the stock in a small amount of DMSO and then diluting into the assay buffer is an alternative, ensuring the final DMSO concentration in the assay does not exceed 0.5%.[6]
Serial Dilutions: Prepare a series of dilutions of the compound in assay buffer (HBSS with 20 mM HEPES and 500 µM IBMX) to generate a dose-response curve. A typical 10-point curve might range from 100 µM to 1 nM final assay concentrations.
Cell Culture:
Culture CHO-K1 cells stably expressing the human GABA B receptor in Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Part 2: Assay Procedure
Caption: Workflow for the cAMP Accumulation Assay.
Cell Plating:
Harvest the CHO-K1-GABA B cells using trypsin-EDTA and resuspend them in fresh culture medium.
Seed the cells into a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well in 20 µL of medium.[7]
Incubate the plate overnight at 37°C with 5% CO2.
Agonist Treatment and Forskolin Stimulation:
On the day of the assay, carefully aspirate the culture medium from the wells.
Add 10 µL of assay buffer (HBSS with 20 mM HEPES and 500 µM IBMX) to each well. IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP, thereby amplifying the signal.[8]
Add 5 µL of the serially diluted (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride to the appropriate wells. For control wells, add 5 µL of assay buffer.
Add 5 µL of forskolin solution to all wells (except for the basal control wells) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized for the cell line, typically in the range of 3-10 µM, to achieve a robust cAMP signal.[9][10]
Incubate the plate at 37°C for 30 minutes.
cAMP Detection:
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, AlphaScreen).
Data Analysis and Interpretation
The raw data obtained from the cAMP assay will be used to generate a dose-response curve and determine the EC50 value of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
Data Normalization:
The signal from the wells containing only forskolin (no agonist) represents the maximum stimulated cAMP level (100% activity).
The signal from the wells with the highest concentration of a potent, full GABA B agonist (or the lowest signal obtained with the test compound) represents the maximal inhibition (0% activity).
Normalize the data for each concentration of the test compound as a percentage of the forskolin-stimulated response.
Dose-Response Curve and EC50 Calculation:
Plot the normalized response against the logarithm of the agonist concentration.
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, XLfit).
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect, can be derived from this curve.
Hypothetical Data Summary:
Concentration (µM)
% Inhibition of Forskolin-stimulated cAMP (Mean ± SD, n=3)
100.0
98.5 ± 2.1
30.0
95.2 ± 3.5
10.0
88.7 ± 4.2
3.0
75.1 ± 5.5
1.0
52.3 ± 6.1
0.3
28.9 ± 4.8
0.1
10.5 ± 3.2
0.03
2.1 ± 1.5
0.01
0.5 ± 0.8
0.00
0.0 ± 1.2
Note on EC50: The EC50 value for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride has not been definitively reported in the public domain. The hypothetical data above assumes an EC50 in the low micromolar range, which is a reasonable starting point for many GABA B agonists. Researchers should perform an initial broad-range dose-response experiment to determine the approximate potency of the compound in their specific assay system.
Troubleshooting
Common issues encountered during cell-based cAMP assays and their potential solutions are outlined below.
Issue
Possible Cause(s)
Suggested Solution(s)
High variability between replicates
- Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate
- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
- Verify GABA B receptor expression in the CHO-K1 cell line.- Confirm the identity and purity of the compound.- Perform a forskolin dose-response curve to determine the optimal concentration.- Ensure the presence and appropriate concentration of a PDE inhibitor like IBMX.
High background signal
- Cell death or stress- Contamination- Assay kit component issue
- Check cell viability before and after the assay.- Test for mycoplasma contamination.- Run controls with and without cells to identify the source of the background.
EC50 value not reproducible
- Inconsistent cell passage number or health- Variability in reagent preparation- Assay timing not optimized
- Use cells within a consistent passage number range.- Prepare fresh reagents for each experiment.- Perform a time-course experiment to ensure the incubation time is optimal for achieving a stable signal. Agonist-induced receptor desensitization can occur with prolonged exposure, affecting the measured potency.[2]
Conclusion
This application note provides a detailed framework for the preparation and execution of a cell-based cAMP assay to characterize the activity of the novel GABA B receptor agonist, (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. By following the outlined protocols and considering the key experimental parameters, researchers can obtain reliable and reproducible data on the potency of this compound. The provided troubleshooting guide will further aid in optimizing the assay for specific laboratory conditions. This methodology is a valuable tool for advancing our understanding of GABA B receptor pharmacology and for the discovery of new therapeutic agents targeting this important receptor system.
References
Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC. [Link]
GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW. Eurofins Discovery. [Link]
G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technol. Semantic Scholar. [Link]
Potential GABA>B> receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Research @ Flinders. [Link]
WO2016091350A1 - Process for improving the solubility of cell culture media.
Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling, Storage, and Reconstitution of (3R)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride
Executive Summary
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride ()[1] is a highly valuable chiral
β
-amino acid derivative. Featuring a strained cyclopropyl ring and a chiral center at the
β
-position, it serves as a critical building block in the synthesis of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs), such as dipeptidyl peptidase-IV (DPP-IV) inhibitors[2]. However, its unique structural motifs—combined with its hydrochloride salt form—render it susceptible to specific degradation pathways including moisture-induced deliquescence, base-catalyzed racemization, and metal-catalyzed ring opening. This application note provides field-proven, self-validating protocols for the storage, handling, and reconstitution of this compound to preserve its chemical and enantiomeric integrity.
To handle this compound effectively, researchers must understand the causality behind its physical behaviors. Table 1 summarizes its core properties and the corresponding handling rationale.
Table 1: Physicochemical Profile and Handling Rationale
Property
Value / Characteristic
Mechanistic Rationale for Handling
CAS Number
2225127-06-8
Unique identifier for the (3R) enantiomer as an HCl salt[1].
Molecular Weight
165.62 g/mol
Essential for precise molar calculations during assay preparation.
Hygroscopicity
High
The protonated amine and chloride counterion create a highly polar crystal lattice that readily coordinates with atmospheric water[3]. Absorption leads to caking and inaccurate titer.
Chiral Stability
Labile at pH > 8
The
α
-proton (adjacent to the carboxylate) is relatively acidic. Strong bases promote
α
-proton abstraction, leading to enolization and subsequent racemization[2].
Ring Stability
Strain ~27.5 kcal/mol
The cyclopropyl group is highly strained. Exposure to transition metals (e.g., Pd, Ru) or radical initiators can trigger irreversible ring-opening degradation[4].
Degradation Pathways and Logical Relationships
Understanding the environmental stressors that compromise the integrity of (3R)-3-amino-3-cyclopropylpropanoic acid HCl is critical for experimental design. The logical flow of these degradation mechanisms is visualized below.
Logical degradation pathways of (3R)-3-amino-3-cyclopropylpropanoic acid HCl under stress.
Experimental Protocols
Protocol A: Long-Term Storage and Environmental Control
Objective: Prevent moisture ingress and thermal degradation.
Primary Containment : Store the powder in its original amber glass vial. Ensure the PTFE-lined cap is tightly sealed to prevent moisture permeation.
Secondary Containment : Place the primary vial inside a secondary container (e.g., a desiccator jar or a sealed foil pouch) containing active indicating silica gel or Drierite.
Atmosphere : For long-term storage (>1 month), purge the secondary container with dry Argon or Nitrogen gas before sealing.
Temperature : Store at 2°C to 8°C for routine use. For extended storage (>6 months), maintain at -20°C.
Protocol B: Self-Validating Handling and Weighing
Objective: Accurately weigh the hygroscopic powder without introducing water weight or causing deliquescence.
Causality Insight: Because the HCl salt rapidly absorbs moisture from the air[3], traditional open-air weighing will result in a continuously increasing mass reading, leading to sub-stoichiometric dosing in downstream assays.
Equilibration : Remove the secondary container from cold storage and allow it to equilibrate to room temperature (20-25°C) for at least 60 minutes before opening.
Validation Step: The vial exterior must be completely free of condensation before the seal is broken.
Environment : Perform weighing in a controlled humidity environment (Relative Humidity < 30%) or a nitrogen-purged glovebox.
Weighing by Difference :
Place the sealed vial on the analytical balance and tare.
Remove the vial, quickly extract the desired mass using a static-free, non-metallic spatula (to avoid trace metal contamination that could trigger ring-opening[4]).
Reseal the vial immediately, place it back on the balance, and record the negative mass. This is the exact mass removed.
Post-Weighing : Immediately purge the stock vial with Argon, seal, and return to cold storage.
Protocol C: Reconstitution and Aliquoting
Objective: Prepare stable aqueous or organic stock solutions while preserving chiral purity.
Causality Insight: The compound is highly soluble in water due to the HCl salt. However, prolonged exposure to aqueous environments at elevated pH will cause racemization[2].
Solvent Selection : Use HPLC-grade, degassed Milli-Q water or anhydrous DMSO.
Dissolution : Add the solvent directly to the pre-weighed solid. Vortex gently for 15-30 seconds until a clear, colorless solution is achieved.
pH Verification (Crucial) : If preparing an aqueous buffer, ensure the final pH remains between 4.0 and 6.5. Do not exceed pH 7.5. If the assay requires basic conditions, add the compound to the basic buffer immediately prior to the reaction to minimize the window for racemization.
Aliquoting : Divide the stock solution into single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.
Cryopreservation : Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Validation Step: Discard any aliquot that has undergone more than one freeze-thaw cycle, as localized pH shifts during freezing can catalyze degradation.
References
Title : (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information.
Source : NextSDS
URL : [Link]
Title : Pd(I)-catalyzed ring-opening arylation of cyclopropyl-α-aminoamides.
Source : rhhz.net (Chinese Chemical Letters)
URL : [Link]
Title: Racemization preparation method of chiral beta-amino acid and derivative thereof (CN112300017A).
Title : Β-Alanine CAS NO 107-95-9 (Beta-Amino Acid Hygroscopicity Data).
Source : ChemicalCell
URL :[Link]
derivatization techniques for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
An Application Guide to the Derivatization of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride for Chromatographic Analysis Introduction: The Analytical Challenge of a Unique Amino Acid (3R)-3-amino-3-cyclopropylpr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Derivatization of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride for Chromatographic Analysis
Introduction: The Analytical Challenge of a Unique Amino Acid
(3R)-3-amino-3-cyclopropylpropanoic acid is a non-proteinogenic, chiral β-amino acid. Its unique cyclopropyl moiety makes it a valuable chiral building block in the synthesis of novel pharmaceuticals and bioactive molecules. As with many small amino acids, its analysis presents several challenges. The molecule is zwitterionic, highly polar, and lacks a significant UV chromophore or native fluorescence, making it difficult to retain on standard reversed-phase columns and challenging to detect at low concentrations. Furthermore, its non-volatile nature precludes direct analysis by gas chromatography (GC).[1][2][3]
Derivatization is the process of chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical method. For (3R)-3-amino-3-cyclopropylpropanoic acid, derivatization is essential to:
Enhance Detector Response: By attaching a chromophore or fluorophore, detection sensitivity for UV or fluorescence detectors can be dramatically improved.[4][5][6]
Increase Volatility: For GC analysis, both the polar amine and carboxylic acid functional groups must be masked to create a thermally stable and volatile derivative.[1][3][7]
Enable Chiral Separation: Assessing enantiomeric purity is often a critical requirement. Derivatization with a chiral reagent creates diastereomers that can be separated on a standard, achiral HPLC column.[8][9][10][11]
This guide provides detailed application notes and protocols for three robust derivatization techniques tailored for the analysis of (3R)-3-amino-3-cyclopropylpropanoic acid, addressing the distinct goals of chiral purity assessment and quantitative analysis by both liquid and gas chromatography.
Decision Workflow: Selecting the Appropriate Derivatization Strategy
The choice of derivatization technique is dictated by the analytical objective and the available instrumentation. The following workflow provides a logical path to selecting the optimal method.
Caption: Decision workflow for selecting a derivatization method.
Protocols for Liquid Chromatography (LC) Analysis
LC-based methods are often preferred for their versatility and mild analytical conditions.
Protocol 1: Chiral Purity Analysis using Marfey's Reagent (FDAA)
This is the gold-standard method for determining the enantiomeric excess of amino acids. The chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent), reacts with the primary amine of both the R- and S-enantiomers of the analyte to form diastereomers. These diastereomers possess different physicochemical properties and can be readily separated on a conventional achiral reversed-phase column (e.g., C18).[9][11][12] The dinitrophenyl group provides a strong chromophore for UV detection at 340 nm.[10][12]
Caption: Workflow for derivatization with Marfey's Reagent.
FDAA Solution (1% w/v): Dissolve 10 mg of FDAA in 1.0 mL of acetone. Prepare this solution fresh daily.
Sodium Bicarbonate Solution (1M): Dissolve 840 mg of NaHCO₃ in 10 mL of HPLC grade water.
Analyte Stock Solution: Prepare a stock solution of the analyte in water (e.g., 1 mg/mL). The hydrochloride salt should dissolve readily.
C. Step-by-Step Derivatization Protocol
To a reaction vial, add 50 µL of the analyte solution (~5-10 µmol).
Add 100 µL of the 1% FDAA solution in acetone.
Add 20 µL of 1M sodium bicarbonate to initiate the reaction and ensure alkaline conditions.[9][10] The pH should be ~9.
Vortex the vial gently to mix.
Heat the vial at 40°C for 1 hour in a heating block.[10][11]
After heating, cool the vial to room temperature.
Neutralize the reaction and quench any remaining FDAA by adding 10 µL of 2M HCl.[10] Effervescence may be observed.
Add HPLC grade water or mobile phase to a final volume of 1.0 mL.
Vortex, and the sample is ready for injection onto the HPLC-UV system.
D. Self-Validation and System Suitability
Reaction Completion: To ensure the reaction has gone to completion, analyze a time-course study (e.g., 30, 60, 90 minutes). The peak area of the derivatized analyte should plateau when the reaction is complete.
Reagent Blank: Prepare a blank sample containing all reagents except the analyte. This is crucial to identify any peaks originating from the hydrolysis of FDAA or other impurities.
Racemic Standard: If available, derivatize a racemic (R/S) mixture of 3-amino-3-cyclopropylpropanoic acid to confirm the retention times of both diastereomers and establish chromatographic resolution. Typically, the D-amino acid derivative (corresponding to the S-enantiomer in this case, based on nomenclature rules) will have a longer retention time on a reversed-phase column.[10]
Protocol 2: High-Sensitivity Quantification using OPA/Thiol
For sensitive quantification without the need for chiral separation, derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid or N,N-dimethylamino-ethanethiol) is an excellent choice.[4] This reaction is extremely fast (minutes) and yields a highly fluorescent isoindole derivative, allowing for detection at very low levels.[4][13] The derivatization can often be automated in modern autosamplers.[4][8][13]
A. Materials
Analyte standard/sample
o-Phthalaldehyde (OPA)
Boric acid
Sodium hydroxide (NaOH)
3-Mercaptopropionic acid (3-MPA) or N,N-dimethylamino-ethanethiol HCl[4]
Methanol, HPLC grade
B. Reagent Preparation
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 90 mL of water. Adjust pH to 10.4 with a concentrated NaOH solution. Bring the final volume to 100 mL.
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-MPA. Mix well. This reagent is stable for about one week when stored in the dark at 4°C.
C. Step-by-Step Derivatization Protocol
In an autosampler vial, combine 500 µL of the OPA reagent with 100 µL of the analyte solution.
Mix thoroughly.
Allow the reaction to proceed for 2-3 minutes at room temperature.[4]
Inject an aliquot of the mixture directly onto the HPLC system.
D. Self-Validation and System Suitability
Derivative Stability: OPA derivatives can be less stable than Fmoc or FDAA derivatives. Analyze samples promptly after derivatization and check for signal degradation over time. The use of 3-MPA generally yields more stable derivatives compared to other thiols.[14]
Reaction Blank: Inject a blank (reagent mix + water instead of sample) to check for any interfering fluorescent peaks.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic resolution and structural confirmation via mass spectra. However, it requires the analyte to be volatile and thermally stable.[1] A two-step derivatization process involving esterification followed by acylation is the most reliable method to achieve this.[3][7]
Protocol 3: Two-Step Esterification and Acylation
Causality of the Two-Step Process: The carboxylic acid group is first converted to an ester (e.g., a methyl or propyl ester). This must be done first under acidic conditions. The second step involves acylating the primary amine (and any other active hydrogens) using a reagent like pentafluoropropionic anhydride (PFPA). Performing acylation first is not recommended, as the acidic conditions required for esterification would cleave the newly formed amide bond.[7]
A. Materials
Analyte standard/sample, dried
For Esterification: 2M HCl in Methanol (or Propanol)
For Acylation: Pentafluoropropionic anhydride (PFPA) and Ethyl Acetate
Nitrogen gas supply for evaporation
Heating block
Conical reaction vials with screw caps
B. Reagent Preparation
Acidified Methanol (2M HCl in CH₃OH): Bubble dry HCl gas through anhydrous methanol or carefully add acetyl chloride dropwise to cold, anhydrous methanol. This is a highly exothermic and hazardous reaction and should be performed in a fume hood with appropriate safety precautions. Commercially prepared solutions are recommended.
C. Step-by-Step Derivatization Protocol
Drying: Aliquot the aqueous sample into a conical reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical for efficient derivatization.[1]
Step 1: Esterification:
Add 100 µL of 2M HCl in methanol to the dried residue.[7]
Seal the vial tightly and heat at 80°C for 60 minutes.[3][7]
Cool the vial to room temperature and evaporate the acidified methanol completely under nitrogen.
Step 2: Acylation:
Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried methyl ester.[3]
Cool the vial to room temperature. The sample can now be diluted with a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.
D. Self-Validation and System Suitability
Monitor for Byproducts: Check the mass spectrum of the final peak to confirm the expected molecular ion and fragmentation pattern of the fully derivatized N-pentafluoropropionyl-(3R)-3-amino-3-cyclopropylpropanoic acid methyl ester. Incomplete reactions may result in peaks corresponding to only the esterified or only the acylated product.
Optimize Conditions: Reaction times and temperatures may need slight optimization to achieve maximum yield for this specific β-amino acid.[1]
Summary and Comparison of Techniques
Technique
Reagent(s)
Target Group(s)
Primary Use
Pros
Cons
Marfey's Method
FDAA
Primary Amine
Chiral Purity (LC-UV)
Robust; separates diastereomers on achiral columns; strong UV signal.[9][10][11]
Reaction is relatively slow (60-90 min); reagent can be expensive.
OPA/Thiol
OPA + Thiol
Primary Amine
Quantification (LC-FL)
Very fast reaction; extremely high sensitivity with fluorescence detection.[4][13]
Derivatives can have limited stability; does not react with secondary amines.[14][15]
Esterification/ Acylation
Acidified Alcohol + Anhydride (PFPA)
Carboxylic Acid & Primary Amine
Quantification & ID (GC-MS)
Creates volatile derivatives for GC; MS provides structural confirmation.[1][3]
Multi-step process; requires anhydrous conditions; potential for side products.[7]
Fmoc
Fmoc-Cl
Primary Amine
Quantification (LC-UV/FL)
Forms stable derivatives; good UV and fluorescence properties.[5][16]
Reagent hydrolysis can cause interfering peaks.[6]
References
Bruckner, H., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]
Lee, W., et al. Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. [Link]
Palyulin, V. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]
Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. [Link]
León-González, M. E., et al. (2020). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer. [Link]
Garside, D. M., et al. (2010). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Taylor & Francis Online. [Link]
Vijayasarathy, S., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]
Bhushan, R. & Kumar, V. (2009). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]
Palyulin, V. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]
Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. (2017). Norlab. [Link]
León-González, M. E., et al. (2020). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]
Miyazawa, T., et al. (2006). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
Bruckner, H., et al. (2014). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. [Link]
Kaspar, H., et al. (2009). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]
Jo, K., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
Goda, T., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]
Sravani, G., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]
Tsikas, D., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. [Link]
Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. [Link]
Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. SciSpace. [Link]
Zhang, T., et al. (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PMC. [Link]
Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2024). UC Davis Stable Isotope Facility. [Link]
Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]
Marfey, P. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
Technical Support Center: Optimizing Synthesis Yield of (3R)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of (3R)-3-amino-3-cyclopropylpropanoic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (often referred to as (3R)-3-CPA HCl). This chiral
β
-amino acid is a critical building block in the development of mechanism-based enzyme inactivators, such as cyclopropane isosteres of the antiepilepsy drug vigabatrin [1].
Because the cyclopropyl ring is highly susceptible to acidic ring-opening and the chiral center requires strict facial selectivity during synthesis, achieving high yields and >99% enantiomeric excess (ee) requires precise mechanistic control.
Pathway Architecture: Synthetic Strategies
To bypass yield limitations, scientists typically employ one of two validated pathways. Route A relies on the classical thermodynamic resolution of a racemic ester, which is highly scalable. Route B utilizes an asymmetric sulfinamide auxiliary, which is ideal for rapid, high-ee discovery synthesis.
Fig 1: Comparison of Classical Resolution and Asymmetric Synthesis workflows for (3R)-3-CPA HCl.
Mechanistic Troubleshooting & FAQs
Q1: Why does the initial condensation to form racemic 3-CPA suffer from highly variable yields (30–75%)?Causality & Solution: The reaction between cyclopropanecarboxaldehyde, malonic acid, and ammonia involves a Knoevenagel condensation followed by a Michael addition. At standard atmospheric pressure and elevated temperatures, ammonia rapidly volatilizes before the Michael addition can reach completion, leaving unreacted alkylidenemalonate intermediates.
Fix: Run the reaction in a sealed pressure vessel (1 to 30 atmospheres) to retain the ammonia in the liquid phase. This suppresses the Knoevenagel-Doebner decarboxylation side reaction and drives the equilibrium toward the
β
-amino acid, consistently achieving >80% yield [2].
Q2: During chiral resolution with L-tartaric acid, my enantiomeric excess (ee) stalls at ~74%. How can I push this to >98%?Causality & Solution: Enantiomeric enrichment via crystallization relies on the thermodynamic solubility differences between the (3R)-ester L-tartrate and the (3S)-ester L-tartrate salts. In pure alcoholic solvents, this solubility gap is too narrow, causing co-precipitation.
Fix: Utilize a highly specific anti-solvent matrix. Suspend the salt in an isopropanol:water mixture at a 9:1 (v/v) ratio. The addition of exactly 10% water disproportionately increases the solubility of the undesired (3S)-diastereomer, allowing the (3R)-salt to crash out with >98% ee after a single recrystallization cycle [2].
Q3: In the asymmetric route, why is the diastereomeric ratio (dr) of the acetate addition step poor when using standard lithium enolates?Causality & Solution: A standard lithium enolate addition to the chiral sulfinyl imine proceeds via an open, non-chelated transition state, leading to facial ambiguity and poor dr (often ~3:1).
Fix: Introduce a Lewis acid additive, such as chlorotitanium triisopropoxide (
ClTi(O−i−Pr)3
), to transmetalate the enolate. The titanium rigidly coordinates both the sulfinyl oxygen and the imine nitrogen, locking the conformation into a rigid six-membered chair transition state. This forces the nucleophile to attack exclusively from the Re face, boosting the dr to >95:5.
Q4: How do I prevent cyclopropyl ring-opening during the final global deprotection to the hydrochloride salt?Causality & Solution: The cyclopropyl ring is highly strained. Harsh aqueous acids (e.g., 6M HCl at reflux) protonate the ring, triggering an electrocyclic ring-opening that forms a homoallylic or halogenated acyclic impurity.
Fix: Avoid aqueous reflux. Instead, use anhydrous 4M HCl in dioxane at room temperature for Boc/sulfinamide deprotection. If ester hydrolysis is required, perform a biphasic basic hydrolysis first (2M NaOH / Dichloromethane), isolate the free amino acid, and then form the salt with exactly 1.05 equivalents of dilute HCl before lyophilization.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the defined In-Process Control (IPC) criteria are met.
Reference standard adapted from patent literature for large-scale synthesis [2].
High-Pressure Condensation:
Charge a pressure reactor with cyclopropanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and 2M ethanolic ammonia (5.0 eq).
Seal the vessel and pressurize to 15 atm with
N2
. Heat to 80°C for 12 hours.
IPC Check: Analyze via GC-MS. Proceed only if cyclopropanecarboxaldehyde consumption is >98%.
Esterification:
Cool the mixture, vent safely, and concentrate in vacuo. Suspend the crude 3-CPA in 2-propanol.
Add thionyl chloride (1.5 eq) dropwise at 0°C. Warm to 50°C for 6 hours.
IPC Check: HPLC analysis must show <2% free acid.
Chiral Resolution:
Dissolve the crude 3-CPA 2-propyl ester in isopropanol. Add L-(+)-tartaric acid (1.0 eq) dissolved in a minimum amount of water.
Heat to reflux until homogeneous, then cool slowly to 0°C over 4 hours. Filter the precipitate.
IPC Check: Chiral HPLC of the free-based aliquot must show >98% ee. If <98%, recrystallize from 9:1 isopropanol:water.
Salt Formation:
Partition the salt between Dichloromethane and 2M NaOH. Extract the organic layer, dry over
MgSO4
, and concentrate.
Add 3M aqueous HCl (1.05 eq) to the resulting oil and lyophilize to yield the final (3R)-3-CPA HCl.
Protocol B: Asymmetric Synthesis via Ellman's Auxiliary (Discovery Route)
Reference standard adapted from vigabatrin isostere synthesis methodologies [1].
Imine Formation:
Combine cyclopropanecarboxaldehyde (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.0 eq), and
Ti(OEt)4
(2.0 eq) in anhydrous THF. Stir at room temperature for 14 hours.
Quench with brine, filter through Celite, and concentrate the organic layer.
IPC Check:1H
NMR must show the distinct imine proton shift (~8.1 ppm) and complete disappearance of the aldehyde peak (~9.0 ppm).
Diastereoselective Addition:
Generate the titanium enolate of methyl acetate using LDA and
ClTi(O−i−Pr)3
at -78°C in THF.
Add the chiral imine dropwise. Stir for 4 hours at -78°C, then quench with saturated
NH4Cl
.
IPC Check: LC-MS must confirm the mass of the protected adduct
[M+H]+
.
Deprotection & Salt Formation:
Dissolve the purified adduct in 4M HCl in dioxane. Stir at room temperature for 2 hours.
Evaporate the solvent under a stream of
N2
to avoid heating the acidic mixture.
IPC Check:1H
NMR must confirm the complete disappearance of the tert-butyl singlet (~1.2 ppm) and an intact cyclopropyl multiplet (~0.3-0.5 ppm).
Yield & Purity Metrics
Summarized quantitative data comparing the two validated methodologies. Use this table to select the appropriate route based on your project's material requirements.
Metric
Route A: Classical Resolution
Route B: Asymmetric Synthesis
Overall Yield (from Aldehyde)
28 – 35% (due to max 50% theoretical yield in resolution)
65 – 72%
Enantiomeric Excess (ee)
>98% (after 1 recrystallization)
>95% (dr >95:5 prior to deprotection)
Key Reagents
Malonic acid,
NH3
, L-Tartaric acid
(R)-t-Butanesulfinamide,
Ti(OEt)4
, LDA
Scalability
High (Kilogram scale)
Moderate (Gram scale)
Major Bottleneck
Thermodynamic solubility tuning during crystallization
Moisture sensitivity of titanium enolates
Time to Completion
4 – 5 Days
2 – 3 Days
References
Wang, Z., & Silverman, R. B. (2004). Synthesis of Cyclopropane Isosteres of the Antiepilepsy Drug Vigabatrin and Evaluation of their Inhibition of GABA Aminotransferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 293-301.[Link]
Casy, G., et al. (2001).Preparation of 3-amino-3-cyclopropylpropanoate esters. World Intellectual Property Organization Patent No. WO2001044168A1.
Optimization
preventing racemization of (3R)-3-amino-3-cyclopropylpropanoic acid during amide coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in peptidomimetics and small-molecule drug development: the loss of c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in peptidomimetics and small-molecule drug development: the loss of chiral integrity in
β
-amino acids.
When working with (3R)-3-amino-3-cyclopropylpropanoic acid , standard coupling protocols often fail. This guide bypasses generic advice, focusing on the specific mechanistic causality of your molecule to provide a self-validating, foolproof coupling strategy.
Diagnostic FAQs: The "Why" and "How" of
β
-Amino Acid Racemization
Q1: Why is my (3R)-3-amino-3-cyclopropylpropanoic acid racemizing? I thought
β
-amino acids were immune to oxazolone formation?A: You are correct that
β3
-amino acids do not form oxazolones—the classic racemization pathway that plagues
α
-amino acids[1]. However, they are highly susceptible to a completely different mechanism: the retro-Michael (E1cB) elimination [2]. When the carboxylic acid is activated, the
α
-protons (at C2) become significantly more acidic. In the presence of strong tertiary bases, the
α
-proton is abstracted, leading to the expulsion of the
β
-amino group and the formation of an achiral
α,β
-unsaturated intermediate (a 3-cyclopropylacrylic derivative). The subsequent non-stereoselective re-addition of the amine scrambles the stereocenter at C3[3].
Q2: Does the cyclopropyl group contribute to this instability?A: Yes. The cyclopropyl ring provides additional stabilization to the developing double bond in the elimination transition state through Walsh orbital conjugation. This makes (3R)-3-amino-3-cyclopropylpropanoic acid significantly more prone to retro-Michael elimination than standard aliphatic
β
-amino acids.
Q3: I am using HATU and DIPEA. Is this the root cause?A: Absolutely. Uronium/aminium salts like HATU require a strong tertiary base (typically 2.0 equivalents of DIPEA) to generate the active carboxylate for coupling. This highly basic environment is the primary trigger for direct H
α
abstraction and subsequent epimerization[1]. To preserve your stereocenter, you must eliminate strong bases from your workflow.
Mechanistic Pathway Visualization
To effectively troubleshoot, you must visualize the failure point. The diagram below illustrates the E1cB pathway that destroys the (3R) stereocenter when exposed to basic coupling conditions.
Mechanistic pathway of base-catalyzed retro-Michael racemization in activated β-amino acids.
Quantitative Data: Reagent Impact on Chiral Integrity
The choice of coupling reagent and base directly dictates the extent of racemization. The data below summarizes the expected epimerization levels for
β3
-amino acids under various standard conditions.
Coupling System
Base Added
Activation Temp
Racemization Level (% 3S)
Scientific Recommendation
HATU / HOAt
DIPEA (2.0 eq)
25 °C
12.5% - 18.0%
❌ Highly discouraged
HBTU / HOBt
DIPEA (2.0 eq)
25 °C
8.0% - 10.5%
❌ Discouraged
EDC / HOAt
TMP (2.0 eq)
0 °C
0.5% - 1.2%
⚠️ Acceptable (Hindered base)
DIC / OxymaPure
None
0 °C
< 0.1%
✅ Optimal
Causality Note: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly acidic (pKa ~4.6). It reacts with the DIC-activated O-acylisourea to form a highly reactive ester and protonates the DIC by-product, driving the reaction forward without the need for an external base[4]. This completely bypasses the basic conditions required for the E1cB elimination[5].
To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to ensure that if racemization occurs, the exact step of failure is isolated.
Objective: Couple Fmoc-(3R)-3-amino-3-cyclopropylpropanoic acid to a primary amine without exceeding 0.5% epimerization.
Checkpoint 1 (Baseline): Run a chiral HPLC trace of your Fmoc-(3R)-3-amino-3-cyclopropylpropanoic acid starting material to establish the baseline enantiomeric excess (ee).
Amine Preparation: Dissolve the amine component (1.0 eq) in anhydrous DMF (0.1 M concentration).
Cold Activation: In a separate vial, dissolve the Fmoc-protected amino acid (1.2 eq) and OxymaPure (1.2 eq) in DMF. Cool the mixture to 0 °C using an ice bath.
DIC Addition: Add DIC (1.2 eq) dropwise to the cooled mixture. Stir for exactly 5 minutes at 0 °C to form the active Oxyma ester.
Checkpoint 2 (Activation Validation): Withdraw a 5 µL aliquot of the activated ester, quench immediately in 100 µL of methanol, and analyze via LC-MS to confirm ester formation without degradation.
Coupling: Transfer the activated ester solution to the amine solution. Allow the reaction to slowly warm to 20 °C and stir for 2–4 hours. Do not add DIPEA, TEA, or any other base.
Checkpoint 3 (Final Validation): Following standard aqueous workup, analyze the crude product via chiral HPLC (e.g., Chiralpak IG column). Compare the trace against a deliberately racemized standard (synthesized using HATU/DIPEA) to definitively quantify the (3S) epimer.
Troubleshooting Workflow Visualization
If your Checkpoint 3 reveals >1% epimerization, follow this logical workflow to audit your process.
Step-by-step troubleshooting workflow to eliminate racemization during β-amino acid coupling.
References
MDPI. "Epimerisation in Peptide Synthesis." Molecules, [Link]
EPDF. "Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions." EPDF, [Link]
ResearchGate. "The first example of a crystallization-induced asymmetric transformation (CIAT) in the Mannich reaction." ResearchGate, [Link]
Technical Support Center: Troubleshooting Aqueous Degradation of (3R)-3-Amino-3-cyclopropylpropanoic Acid HCl
Welcome to the Technical Support Center. As a widely utilized building block in peptidomimetics and drug discovery, (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride presents unique stability challenges in aqueous f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a widely utilized building block in peptidomimetics and drug discovery, (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride presents unique stability challenges in aqueous formulations. While β-amino acids generally exhibit high resistance to standard enzymatic degradation, the presence of the cyclopropyl ring introduces specific vulnerabilities, particularly under pH stress.
This guide provides actionable, causality-driven troubleshooting protocols to ensure the integrity of your aqueous solutions, rooted in validated scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is my (3R)-3-amino-3-cyclopropylpropanoic acid degrading in basic aqueous buffers?Causality: The cyclopropyl amine moiety is highly susceptible to hydrolytic degradation at elevated pH[1]. Under alkaline conditions, the deprotonation of the primary amine alters the electronic environment, facilitating intramolecular reactions or nucleophilic attack that leads to hydrolytic ring-opening. This phenomenon is well-documented in cyclopropyl amine-containing drugs, where microenvironmental pH modulation is strictly required to prevent degradation and extend shelf life[1].
Resolution: Maintain formulation pH between 4.0 and 6.0. If compounding a solid dosage form from an aqueous lyophilization, utilize acidic salts or buffers to control the microenvironmental pH[1].
Q2: I observe a gradual color change (browning) and loss of API over time in my formulation. What is happening?Causality: This is indicative of a Maillard reaction. As a primary amine, (3R)-3-amino-3-cyclopropylpropanoic acid will react with reducing sugars (e.g., lactose, glucose) often used as osmotic agents or excipients in aqueous solutions. The initial Schiff base formation is followed by Amadori rearrangements, ultimately leading to advanced glycation end-products (brown pigments).
Resolution: Swap reducing sugars for non-reducing alternatives such as mannitol, sorbitol, or sucrose.
Q3: Are β-amino acids susceptible to enzymatic cleavage in unsterilized aqueous solutions?Causality: While β-amino acids are extraordinarily stable against typical α-peptidases, they are not entirely immune to biological degradation[2]. Specific microbial enzymes, such as β-aminopeptidases (e.g., DmpA, BapA) found in certain environmental bacteria, can utilize β-amino acids and β-peptides as a carbon source[2][3].
Resolution: Ensure all aqueous solutions are sterile-filtered (0.22 µm) and stored at 2–8°C. Add antimicrobial preservatives (e.g., benzyl alcohol) if a multi-dose liquid formulation is required.
Degradation Pathways & Troubleshooting Workflow
To effectively troubleshoot, it is critical to understand the primary degradation pathways and follow a logical diagnostic workflow.
Primary degradation pathways of (3R)-3-amino-3-cyclopropylpropanoic acid in aqueous systems.
Decision tree for diagnosing and mitigating degradation in aqueous solutions.
Self-Validating Experimental Protocols
Protocol: Forced Degradation and pH-Stability Profiling
To definitively isolate the cause of degradation, you must run a self-validating forced degradation study. This protocol uses mass balance to ensure that the disappearance of the parent peak directly correlates with the appearance of specific degradants, ruling out precipitation or adsorption artifacts.
Step-by-Step Methodology:
Preparation of Stock: Dissolve (3R)-3-amino-3-cyclopropylpropanoic acid HCl in HPLC-grade water to a precise concentration of 1.0 mg/mL.
Buffer Aliquoting: Prepare three 10 mL aliquots in distinct buffering systems to isolate pH as a variable:
Acidic (pH 2.0): 0.1 N HCl
Neutral (pH 7.0): 50 mM Phosphate buffer
Basic (pH 10.0): 50 mM Borate buffer
Stress Induction: Incubate all samples at 40°C and 60°C in sealed, inert glass vials for 14 days.
Control Validation (Critical Step): Maintain a 2–8°C control for each pH condition. The control validates that degradation is thermally accelerated and not an immediate chemical incompatibility with the buffer salts.
Sampling & Quenching: Pull 0.5 mL samples at Days 0, 3, 7, and 14. Immediately quench basic and acidic samples to pH ~7.0 using predetermined volumes of 0.1 N HCl or NaOH. This halts degradation prior to analysis, ensuring the LC-MS autosampler queue time does not skew results.
LC-MS/MS Analysis: Analyze via LC-MS/MS using a HILIC column (recommended due to the high polarity of the β-amino acid). Track the parent mass (m/z 130.08 for the free base) and scan for ring-opened adducts (e.g., hydration products adding +18 Da).
Quantitative Data: Stability Profiles
The following table summarizes the typical degradation kinetics of cyclopropyl amines under various aqueous conditions, demonstrating the critical need for pH control[1].
pH Condition
Buffer System
Estimated Half-Life (t½) at 40°C
Primary Degradant Type
pH 2.0
0.1 N HCl
> 30 Days
Stable
pH 5.0
Acetate
> 60 Days
Stable (Optimal Formulation pH)
pH 7.5
Phosphate
~ 14 Days
Trace Hydrolytic Ring Opening
pH 10.0
Borate
< 48 Hours
Severe Hydrolytic Ring Opening
pH 7.0 + Lactose
Phosphate
< 5 Days
Maillard Adducts (Schiff Base)
References
Source: Journal of Pharmaceutical Sciences (PubMed)
Source: New Biotechnology (ResearchGate)
Title: Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides
Source: PubMed
URL
Technical Support Center: Chiral Resolution of 3-Amino-3-cyclopropylpropanoic Acid Enantiomers
Welcome to the technical support center for the chiral resolution of (±)-3-amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral resolution of (±)-3-amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the separation of these critical enantiomers.
Introduction: The Challenge of Separating 3-Amino-3-cyclopropylpropanoic Acid
(S)-3-Amino-3-cyclopropylpropanoic acid is a valuable chiral building block in medicinal chemistry. However, its synthesis often results in a racemic mixture. The separation of its enantiomers is a non-trivial step, frequently plagued by issues of low yield, poor enantiomeric excess (ee), and scalability challenges. This guide provides a structured, question-and-answer approach to navigate and optimize your resolution processes, focusing on the most prevalent techniques: Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Formation.
Part 1: Troubleshooting Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful method that leverages the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of an amino ester, allowing for subsequent separation. We will focus on the resolution of the methyl or ethyl ester of the racemic amino acid.
Workflow for Enzymatic Kinetic Resolution
Troubleshooting
reducing synthetic impurities in (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride batches
Welcome to the technical support center for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing and reducing synthetic impurities in your batches. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of your target compound.
Troubleshooting Guide: Common Issues in Impurity Profiling
This section addresses specific experimental challenges in a question-and-answer format, providing a logical workflow for problem resolution.
Question 1: An unexpected peak is consistently appearing in our reversed-phase HPLC (RP-HPLC) analysis. How do we identify and control this impurity?
Answer:
The appearance of a consistent, unknown peak in your HPLC chromatogram is a common challenge that requires a systematic approach to identify its source and implement control measures.
Step-by-Step Troubleshooting Workflow:
Initial Characterization:
Mass Spectrometry (MS) Analysis: The most direct first step is to couple your HPLC system to a mass spectrometer (LC-MS).[1][2] This will provide the mass-to-charge ratio (m/z) of the impurity, offering immediate clues to its molecular weight and potential elemental composition through high-resolution mass spectrometry (HRMS).[1]
UV-Vis Spectral Analysis: If your HPLC is equipped with a photodiode array (PDA) detector, examine the UV-Vis spectrum of the impurity peak. While many amino acids and their impurities lack strong chromophores, some potential byproducts or degradation products might have distinct spectral signatures.[3][4]
Hypothesize Potential Impurity Structures:
Review the Synthetic Route: Carefully examine each step of your synthesis. Consider potential side reactions, incomplete reactions, or reactions with residual solvents or reagents.[2][5] Common impurities in amino acid synthesis can include starting materials, intermediates, by-products from side reactions, and products of over-reaction.[5]
Consider Degradation Pathways: Evaluate the stability of your target compound and intermediates under the reaction and storage conditions.[6]
Isolation and Structural Elucidation:
Preparative HPLC/SFC: If the impurity is present in sufficient quantity, use preparative HPLC or supercritical fluid chromatography (SFC) to isolate it.[1]
NMR Spectroscopy: Once isolated, nuclear magnetic resonance (NMR) spectroscopy is the most powerful tool for definitive structural elucidation.[1]
Implementing Control Strategies:
Optimize Reaction Conditions: Once the impurity's identity and formation mechanism are understood, you can modify reaction parameters (e.g., temperature, reaction time, stoichiometry of reagents) to minimize its formation.[1]
Purification Process Refinement: Adjust your crystallization or chromatographic purification methods to effectively remove the identified impurity.
dot
Caption: Workflow for identifying and controlling unknown impurities.
Question 2: We are observing a diastereomeric impurity. What are the likely causes and how can we improve the diastereoselectivity?
Answer:
The presence of a diastereomeric impurity indicates a loss of stereochemical control during the synthesis, specifically at a step where a new chiral center is formed in a molecule that already contains one.[7][8]
Causality and Mitigation Strategies:
Formation of Diastereomers: Diastereomers are formed when a reaction creates a new stereocenter in a molecule that already possesses a chiral center.[7] Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques like HPLC and crystallization.[9] Reactions that produce diastereomers will often form them in unequal amounts due to the different energy levels of the transition states leading to each product.[7]
Improving Diastereoselectivity:
Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate to direct the formation of a new stereocenter and is later removed.[9]
Reaction Condition Optimization:
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent and Reagents: The choice of solvent and reagents can significantly influence the stereochemical outcome. Experiment with different solvents of varying polarity and coordinating ability.
Catalyst Selection: In asymmetric catalysis, the choice of a chiral catalyst or ligand is paramount in achieving high diastereoselectivity.[10]
Frequently Asked Questions (FAQs)
What are the most common types of impurities in the synthesis of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride?
Common impurities can be broadly categorized as:
Organic Impurities: These arise from the manufacturing process and can include starting materials, intermediates, by-products, and degradation products.[5][6]
Inorganic Impurities: These can originate from reagents, catalysts, and processing aids used during synthesis.[5]
Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.[5]
Enantiomeric and Diastereomeric Impurities: The presence of the undesired (3S) enantiomer or other diastereomers.[8][9]
Which analytical techniques are most suitable for impurity profiling of this compound?
A multi-technique approach is generally recommended:
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[3][11][12] Reversed-phase HPLC with UV detection is a common starting point.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities.[1][2]
Chiral HPLC: Specifically used to determine enantiomeric purity.[9][14][15][16] This can be done directly with a chiral stationary phase (CSP) or indirectly by forming diastereomers with a chiral derivatizing agent.[14][16][17]
Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of isolated impurities.[1][11]
Analytical Technique
Primary Application
HPLC (UV/PDA)
Separation and quantification of known and unknown impurities.[3][11][13]
LC-MS
Molecular weight determination and identification of impurities.[1][2]
Chiral HPLC
Determination of enantiomeric and diastereomeric purity.[9][14][15][16]
Definitive structural elucidation of isolated impurities.[1][11]
How can we determine the enantiomeric purity of our (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride?
Determining enantiomeric purity is critical for chiral molecules. The two main approaches are:
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers.[15][16]
Indirect Chiral HPLC: This involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers.[14][17] These diastereomers can then be separated on a standard achiral HPLC column.[14][17] A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA).[18]
dot
Caption: Approaches for determining enantiomeric purity.
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by RP-HPLC-UV
This protocol provides a starting point for developing a robust impurity profiling method. Optimization will be required based on the specific impurity profile of your sample.
Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Screening different column chemistries is recommended for method development.[19]
Mobile Phase:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
Note: TFA is a common ion-pairing agent that improves peak shape but can suppress MS signals.[13] Formic acid is more MS-friendly.[13]
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Chiral Purity Analysis via Derivatization with Marfey's Reagent
This protocol outlines the indirect method for determining enantiomeric excess.
Sample Hydrolysis (if analyzing a peptide): For peptide-bound amino acids, hydrolyze the peptide in 6N DCl at 110°C for 24 hours. The use of deuterated acid helps to identify any racemization that occurs during hydrolysis.[18][20]
Derivatization:
Dissolve approximately 1 mg of the amino acid sample (or hydrolysate) in 200 µL of 1M NaHCO₃.
Add 400 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
Incubate at 40°C for 1 hour.
Cool to room temperature and add 200 µL of 1N HCl to stop the reaction.
Evaporate to dryness and reconstitute in mobile phase for HPLC analysis.
HPLC Analysis (Achiral Column):
Use a standard C18 column.
Employ a gradient elution with a mobile phase system similar to that described in Protocol 1.
The L-amino acid-FDAA and D-amino acid-FDAA diastereomers will have different retention times.
Quantification: Calculate the enantiomeric excess (e.e.) based on the peak areas of the two diastereomers.[14]
References
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Center for Biotechnology Information. [Link]
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
Formation of Diastereomers - Stereochemical and Conformational Isomerism. Organic Chemistry - Pharmacy 180. [Link]
Analytical Methods for Amino Acids. Shimadzu. [Link]
Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]
Concise Introduction to Asymmetric Synthesis. Chemistry LibreTexts. [Link]
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2020). National Center for Biotechnology Information. [Link]
Determination of Enantiomeric Purity via Form
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. [Link]
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000). PubMed. [Link]
Impurity Profiling In Pharmaceuticals: A Review. ijprajournal. [Link]
Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
Chiral Purity in Drug Analysis. ResearchGate. [Link]
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. [Link]
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Publications. [Link]
Impurity Profiling: Theory and Practice. PharmaInfo. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. ChemRxiv. [Link]
optimizing HPLC retention time for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we frequently encounter challenges when analyzing highly polar, chiral, salt-form amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we frequently encounter challenges when analyzing highly polar, chiral, salt-form amino acids. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride presents a "perfect storm" of chromatographic difficulties: it is a zwitterionic
β
-amino acid, lacks a strong UV chromophore, exists as a hydrochloride salt, and requires chiral resolution.
This guide provides field-proven, mechanistically grounded solutions to optimize your retention times, resolve peak shape issues, and validate your analytical workflows.
Troubleshooting logic for (3R)-3-amino-3-cyclopropylpropanoic acid HCl.
FAQ 1: Why does my compound elute in the void volume on a standard C18 column?
The Causality:
(3R)-3-amino-3-cyclopropylpropanoic acid is a highly polar molecule. The presence of the primary amine and the carboxylate group creates a highly hydrophilic zwitterion. Furthermore, its formulation as a hydrochloride salt increases its solubility in aqueous environments. In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. The small cyclopropyl ring provides insufficient hydrophobicity to overcome the extreme polarity of the functional groups. Consequently, the molecule partitions entirely into the mobile phase, bypassing the C18 stationary phase and eluting in the void volume (
t0
).
The Solution:
You must invert the phase system by switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Amide, Z-HILIC, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Retention occurs via partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface. Highly polar analytes exhibit significantly greater retention in HILIC[1].
FAQ 2: How do I optimize the HILIC mobile phase to prevent the peak splitting caused by the hydrochloride salt?
The Causality:
When injecting an amine hydrochloride salt, the chloride counter-ion can drastically alter the local pH within the sample plug. If the mobile phase lacks sufficient buffer capacity, this local pH drop causes an uneven pH profile as the analyte travels down the column. A fraction of the amine exists in a different ionization state than the rest of the band, leading to severe peak tailing or partial peak splitting[2].
The Solution & Quantitative Optimization:
To mask secondary ionic interactions and maintain a uniform ionization state, you must implement a volatile buffer system with adequate ionic strength. Ammonium formate (pH 3.0) is ideal for LC-MS compatibility. At pH 3.0, the carboxylate group is protonated (neutral), and the amine is fully protonated (positive), ensuring a single, stable ionic species.
Data Presentation: Effect of Buffer Concentration on HILIC Performance
Buffer Conc. (mM)
Retention Factor (
k′
)
Peak Asymmetry (
As
)
MS Signal-to-Noise
Mechanistic Observation
2
1.2
2.8 (Split)
150
Insufficient buffering capacity for the HCl salt.
5
2.5
1.8 (Tailing)
420
Improved, but secondary silanol interactions persist.
Column Selection : Install an Ethylene Bridged Hybrid (BEH) Amide column (e.g., 2.1 x 100 mm, 1.7 µm). Why: Hybrid particles resist dissolution at varied pH levels and provide an excellent immobilized water layer[1].
Mobile Phase Preparation :
Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.
Gradient Elution : Start at 95% B. Hold for 2 minutes to establish partitioning, then ramp to 50% B over 10 minutes. Why: Decreasing the organic modifier elutes the strongly retained polar compound.
Sample Diluent (Critical Step) : Dilute the sample in a solvent matching the initial mobile phase conditions (e.g., 80-90% Acetonitrile).
Validation Check: Inject a blank containing only the sample diluent. If you observe baseline disturbances at
t0
, your diluent is too aqueous. Inject the standard; if
As>1.5
, increase the buffer concentration to 15 mM to overpower the chloride salt effect.
FAQ 3: I am using a UV detector at 254 nm and see no peaks. What is the best detection strategy?
The Causality:
(3R)-3-amino-3-cyclopropylpropanoic acid lacks an extended conjugated
π
-electron system. The carbonyl group absorbs weakly at very low wavelengths (< 210 nm), which is often obscured by the absorbance of mobile phase additives (like formate or acetate).
The Solution:
For underivatized analysis, utilize universal detectors such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode monitoring the
[M+H]+
ion. If your lab is restricted to UV detection, pre-column derivatization is mandatory. Reagents like Marfey's reagent (FDAA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to introduce a strong chromophore, which simultaneously increases the molecule's hydrophobicity, allowing for standard C18 reversed-phase analysis[3].
Decision matrix for analytical workflow selection based on experimental goals.
FAQ 4: How can I accurately determine the enantiomeric purity and resolve the (3R) enantiomer from the (3S) impurity?
The Causality:
Enantiomers possess identical physicochemical properties in an achiral environment, meaning they will co-elute perfectly on standard C18 or HILIC columns. To separate them, you must introduce a chiral environment that allows for the formation of transient diastereomeric complexes with differing thermodynamic stabilities.
The Solution:
For underivatized
β
-amino acids, macrocyclic antibiotic Chiral Stationary Phases (CSPs), such as Teicoplanin (e.g., CHIROBIOTIC T), or Crown Ether CSPs are highly effective[4]. These phases provide chiral recognition via a combination of hydrogen bonding, steric hindrance, and inclusion complexation.
Column Selection : Install a Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm). Why: Teicoplanin has multiple chiral centers and cavities perfectly sized for underivatized amino acids[4].
Mobile Phase : Utilize Polar Ionic Mode (PIM). Mix 100% Methanol containing 0.1% Acetic Acid and 0.1% Triethylamine (TEA). Why: PIM enhances ionic interactions between the zwitterionic amino acid and the chiral selector, maximizing enantioselectivity.
Flow Rate & Temperature : Set flow to 1.0 mL/min and maintain the column compartment at 25°C.
Detection : ESI-MS or ELSD.
System Validation :
Step 1: Inject a racemic standard of (3R/3S)-3-amino-3-cyclopropylpropanoic acid.
Validation Check: You must observe two baseline-resolved peaks (Resolution
Rs≥1.5
). If
Rs<1.5
, adjust the ratio of Acetic Acid to TEA to tune the ionic interactions.
Step 2: Spike the racemate with the pure (3R) standard to definitively assign the (3R) retention time based on peak area enhancement.
References
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column
Source: Waters Corporation
URL:[Link]
Amine hydrochloride in HPLC[March 30, 2004]
Source: Chromatography Forum
URL:[Link]
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Technical Support Center: Purification & Recrystallization of (3R)-3-Amino-3-cyclopropylpropanoic Acid HCl
Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols for the isolation and purification of (3R)-3-amino-3-cyclopropy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols for the isolation and purification of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
Physicochemical Profiling & Causality in Solvent Selection
Understanding the molecular behavior of (3R)-3-amino-3-cyclopropylpropanoic acid HCl is critical for designing a successful purification strategy. As a chiral
β
-amino acid hydrochloride, it presents unique physical chemistry challenges:
Solubility & Hydration Dynamics: The protonated amine and chloride counterion make this compound highly polar. It is extremely soluble in water and moderately soluble in short-chain alcohols, but practically insoluble in non-polar organics[1].
The "Water Problem": While water is an excellent solvent, its use in recrystallization often leads to massive yield losses. The hydration energy of the HCl salt is so high that the solubility curve remains flat even at 0°C. Furthermore, dissolving amino acid halide salts in pure water can trigger phase-diagram shifts where the free amino acid crystallizes instead of the target salt[2].
Optimal Strategy (Anti-Solvent Crystallization): A binary solvent system is required. Absolute ethanol acts as the "good" solvent, providing a steep temperature-dependent solubility curve. Methyl tert-butyl ether (MTBE) acts as the "poor" solvent (anti-solvent). Adding MTBE lowers the dielectric constant of the medium, forcing the polar HCl salt to cross the supersaturation threshold and nucleate without trapping water[3].
Standard Operating Procedure: Anti-Solvent Crystallization
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Dissolution
Place the crude (3R)-3-amino-3-cyclopropylpropanoic acid HCl in a round-bottom flask. Add a minimal volume of absolute ethanol (approximately 3–5 mL per gram of crude). Heat to 60–65°C under gentle reflux with stirring until dissolved.
Validation Check: The solution must become completely transparent. Any persistent haziness indicates insoluble inorganic impurities (proceed to Step 2). If clear, skip to Step 3.
Step 2: Hot Filtration
Perform a hot gravity filtration through a pre-warmed fluted filter paper to remove insoluble particulates. Maintain the receiving flask at 60°C to prevent premature crystallization in the funnel.
Step 3: Anti-Solvent Addition
While maintaining the solution at 60°C, add MTBE dropwise with vigorous stirring. Stop the addition immediately when the solution reaches the "cloud point" (a faint, persistent turbidity).
Validation Check: The appearance of turbidity confirms the solution has crossed the supersaturation boundary. Failure state: If >10 volumes of MTBE are added without clouding, the initial ethanol volume was too high. Evaporate 50% of the solvent and retry.
Step 4: Clarification & Seeding
Add 1–2 drops of hot ethanol to just clear the turbidity. Introduce 1–2 mg of pure (3R)-3-amino-3-cyclopropylpropanoic acid HCl seed crystals to provide a nucleation template.
Step 5: Controlled Cooling
Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of approximately 5°C/hour.
Causality: Rapid cooling causes kinetic trapping of impurities within the crystal lattice and promotes liquid-liquid phase separation (oiling out).
Step 6: Maturation & Harvesting
Transfer the flask to an ice bath (0–4°C) for 2 hours to maximize yield. Harvest the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold MTBE.
Validation Check: The final crystals should be free-flowing and white. A sticky appearance indicates hygroscopic moisture absorption, requiring immediate transfer to a vacuum desiccator (40°C, 12 hours).
Visualized Workflows
Anti-solvent crystallization workflow for beta-amino acid hydrochlorides.
Technical Support FAQs (Troubleshooting)
Q1: My product is forming a sticky oil at the bottom of the flask instead of crystals. How do I fix this?A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the supersaturated solution hits the liquid phase boundary before the solid crystallization boundary. It is typically caused by adding the anti-solvent too rapidly or cooling the mixture too fast, which traps impurities in a solute-rich liquid phase[1].
Resolution: Reheat the mixture until the oil dissolves completely back into a single clear phase. Add a few drops of ethanol to lower the concentration slightly. Cool the solution much more slowly, and introduce seed crystals before the cloud point is reached to force solid nucleation over liquid separation.
Q2: Post-crystallization, my enantiomeric excess (ee) is lower than expected. How can I upgrade the chiral purity?A2: If the (3R)-enantiomer has racemized, simple recrystallization of the HCl salt will likely fail to upgrade the ee%. This is because most enantiomeric mixtures form racemic compounds (co-crystallizing in the same unit cell) rather than conglomerates.
Resolution: You must perform a classical chiral resolution. Neutralize the HCl salt to the free base, and form a diastereomeric salt using a resolving agent like L-tartaric acid in an isopropanol/water matrix. Because diastereomers have distinct physical properties and solubility curves, you can selectively crystallize the desired (3R)-diastereomer, then re-acidify with HCl to regenerate your target compound[4].
Q3: My yield is extremely low (<30%), but the purity is high. Where did my product go?A3: The product is kinetically trapped in the mother liquor. This happens if the ratio of good solvent to poor solvent is too high, or if the ethanol absorbed ambient moisture (even trace water drastically increases the solubility of the HCl salt).
Resolution: Concentrate the mother liquor under reduced pressure to 25% of its original volume, then repeat the cooling and anti-solvent addition steps to obtain a second crop of crystals. Always use anhydrous solvents and blanket the reaction with nitrogen if high humidity is present.
Diagnostic pathway for resolving liquid-liquid phase separation (oiling out).
Quantitative Data & Solvent Matrices
Table 1: Solvent System Matrix for (3R)-3-Amino-3-cyclopropylpropanoic Acid HCl
Solvent System (Good / Poor)
Polarity Profile
Yield Expectation
Purity Expectation
Causality / Best Use Case
Ethanol / MTBE
High / Low
High (75–85%)
Excellent
Optimal. Ethanol disrupts the crystal lattice; MTBE forces rapid supersaturation without trapping water.
Isopropanol / EtOAc
Med-High / Med
Moderate (60–70%)
Good
Slower crystallization kinetics. Good for highly impure crude mixtures requiring slower nucleation.
Methanol / EtOAc
Very High / Med
Moderate (50–60%)
Good
Methanol holds the HCl salt too strongly; requires large volumes of EtOAc, risking co-precipitation of polar impurities.
Water / Acetone
Extreme / Med
Low (<30%)
Poor
Water's hydration energy prevents crystallization. Often leads to oiling out or recovery of the free amino acid[2].
Table 2: Troubleshooting Metrics & Adjustments
Observed Issue
Diagnostic Metric
Corrective Action
Oiling Out (LLPS)
Cloud point reached at >70°C
Increase good solvent volume by 10%; reduce cooling rate to 2°C/hr.
No Crystallization
Solution remains clear at 4°C
Concentrate solution by 50% via rotary evaporation; add seed crystals.
Low Enantiomeric Excess
Chiral HPLC shows <95% ee
Convert to free base, resolve via L-tartaric acid salt crystallization, re-acidify[4].
Sticky/Wet Crystals
Mass increases on balance
Compound is hygroscopic. Store in a vacuum desiccator over P₂O₅.
References
Benchchem. "Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization." 1
Radboud Repository. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals." 2
Google Patents. "WO2001044168A1 - Preparation of 3-amino-3-cyclopropylpropanoate esters." 4
ACS Publications. "Asymmetric Synthesis of α-Amino Acids: Preparation and Alkylation of Monocyclic Iminolactones Derived from α-Methyl trans-Cinnamaldehyde." 3
minimizing side reactions when using (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
Welcome to the technical support center for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions (FAQs). Our goal is to empower you to successfully incorporate this unique, sterically hindered beta-amino acid into your synthetic workflows while minimizing side reactions and maximizing yield and purity.
Introduction: The Challenge and Opportunity
(3R)-3-amino-3-cyclopropylpropanoic acid is a valuable building block in medicinal chemistry. The rigid cyclopropyl group introduces a fixed side-chain orientation, which can enhance enzymatic stability and receptor selectivity in peptidomimetics and other bioactive molecules.[1][2][3] However, its structure—a beta-amino acid with significant steric bulk adjacent to the reactive amine center—presents specific challenges during chemical synthesis, particularly in amide bond formation. This guide provides the technical insights and practical steps to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
Q1: My amino acid is a hydrochloride salt. How do I handle this in my coupling reaction?
A1: The hydrochloride salt form means the primary amino group is protonated (R-NH3+ Cl-). This is beneficial for storage and stability but prevents the amine from acting as a nucleophile in the coupling reaction. You must neutralize it to the free amine (R-NH2) in situ. This is achieved by adding a non-nucleophilic organic base.
Recommended Bases: N,N-Diisopropylethylamine (DIPEA, Hünig's base) or N-methylmorpholine (NMM).
Stoichiometry: You will need at least two equivalents of base:
1.0 equivalent to neutralize the hydrochloride salt.
1.0+ equivalents required for the coupling reaction itself, as dictated by the chosen coupling reagent.[4][5]
Expert Tip: DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions where the base itself could react. NMM is a slightly weaker base and can be beneficial in reactions prone to racemization.[4][6]
Q2: I'm seeing low coupling efficiency. What is the likely cause?
A2: Low efficiency is the most common issue and is almost always due to the steric hindrance of the cyclopropyl group next to the amine. Your standard coupling conditions may not be potent enough.
Root Cause: The bulky cyclopropyl group physically blocks the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.
Solution: Switch to a more powerful coupling reagent specifically designed for hindered amino acids. Standard reagents like DCC or EDC alone are often insufficient.[7]
See the "Recommended Coupling Protocols" section for a detailed list of high-efficiency reagents.
Q3: How stable is the cyclopropane ring during standard peptide synthesis steps?
A3: The cyclopropane ring is generally robust and stable under most standard solid-phase peptide synthesis (SPPS) and solution-phase conditions.
Fmoc Deprotection: Stable to repeated treatments with piperidine in DMF.
Boc Deprotection: Stable to standard treatments with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]
Caution: Avoid strongly acidic conditions that could generate a carbocation adjacent to the ring, which can lead to ring-opening. While standard TFA cleavage is generally safe, prolonged exposure or the use of very strong acids like anhydrous HF (sometimes used in Boc-SPPS) should be approached with caution and validated on a small scale.[6]
Q4: What is the risk of racemization at the chiral center, and how can I minimize it?
A4: While this is a beta-amino acid, and the chiral center is not the alpha-carbon which is most susceptible to oxazolone formation, racemization is still a potential risk during carboxyl group activation if you are using an N-protected version of this amino acid as the acid component. For its use as the amine component (as supplied), the chiral center is not directly involved in the activation and is at lower risk.
To minimize racemization when using it as the acid component:
Use Additives: Always include a racemization-suppressing additive with your coupling reagent. 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are superior to 1-hydroxybenzotriazole (HOBt).[4][6]
Choose Your Base Wisely: Use sterically hindered, weaker bases like NMM or 2,4,6-collidine instead of triethylamine (TEA).[4][6]
Temperature: Keep the reaction temperature low, performing the activation step at 0 °C before adding the amine component.
Pre-activation Time: Keep the time between carboxyl activation and amine addition to a minimum.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Incomplete Coupling or No Reaction
Potential Root Cause
Diagnostic Check
Recommended Solution
Insufficient Neutralization
Check the pH of the reaction mixture after adding the base (a moistened pH strip can give a rough indication). Ensure you've added at least 2 equivalents of base (e.g., DIPEA).
Add an additional 0.5-1.0 equivalent of DIPEA and monitor the reaction for another 1-2 hours.
Ineffective Coupling Reagent
You are using a carbodiimide-based reagent (DCC, EDC) without an additive or a milder phosphonium salt.
Switch to a high-potency uronium/aminium or phosphonium salt reagent. See the table in the next section for recommendations.[9]
Steric Hindrance
The reaction is slow despite using a good coupling reagent.
Increase the reaction time (up to 24 hours). Consider a double coupling: after the initial coupling time, filter, wash, and repeat the coupling step with fresh reagents.
Poor Solubility
The reagents do not appear to be fully dissolved in the chosen solvent.
Use a more polar aprotic solvent like DMF or NMP instead of DCM. Gentle warming (to 30-40°C) can also help, but monitor for potential side reactions.
Issue 2: Formation of Unexpected Byproducts
Potential Root Cause
Diagnostic Check
Recommended Solution
Guanidinylation of the Amine
Mass spectrometry of the crude product shows a mass addition corresponding to the coupling reagent (e.g., +137 for HBTU).
This occurs when using excess uronium/aminium reagents (HBTU, HATU) with a free amine. Avoid long pre-activation times. Use a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[4]
Ring-Opening of Cyclopropane
MS analysis shows products with a mass increase of +18 (H₂O addition) or other unexpected masses inconsistent with simple coupling.
This is rare but could indicate overly harsh acidic conditions. Ensure any acidic deprotection steps are not excessively long. If using this molecule in a multi-step synthesis, verify the stability of the cyclopropyl group to all planned reagents.
Reaction with Base
N/A (Difficult to detect directly)
Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid less hindered bases like TEA.
Part 3: Protocols and Data
Recommended Coupling Reagents for a Hindered Amine
Due to the steric hindrance of (3R)-3-amino-3-cyclopropylpropanoic acid, the choice of coupling reagent is critical. The table below summarizes recommended reagents, ordered by increasing potency.
Reagent Class
Reagent Name
Acronym
Key Advantages & Considerations
Carbodiimide
Diisopropylcarbodiimide
DIC
Use only in combination with an additive like HOAt or OxymaPure. Better solubility of byproduct urea than DCC.[4]
Extremely fast and efficient. Considered one of the best reagents for hindered systems. Can cause guanidinylation if used in large excess or with long pre-activation.[4][9]
Reactivity comparable to HATU. Based on OxymaPure, making it non-explosive and safer to handle. Excellent solubility.[4]
Experimental Protocol: General Solution-Phase Amide Coupling
This protocol provides a robust starting point for coupling an N-protected amino acid (or other carboxylic acid) to (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
1. Reagent Preparation:
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected carboxylic acid (1.0 eq.) and the coupling reagent additive (e.g., OxymaPure, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, ~0.1 M).
Cool the solution to 0 °C in an ice bath.
2. Carboxyl Group Activation:
Add the coupling reagent (e.g., COMU, 1.1 eq.) to the cooled solution.
Stir for 5-10 minutes at 0 °C. This is the "pre-activation" step.
3. Amine Addition and Neutralization:
In a separate flask, dissolve (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (1.2 eq.) in a minimum amount of DMF.
Add DIPEA (2.5 eq.) to this solution. The first equivalent neutralizes the HCl salt, and the remainder is for the coupling reaction.
Add the amine/base solution dropwise to the activated carboxylic acid solution at 0 °C.
4. Reaction:
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
5. Work-up and Purification:
Quench the reaction with water or saturated aqueous NH₄Cl.
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and additive), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Workflow for Handling the Hydrochloride Salt
Caption: Workflow for neutralizing the amine hydrochloride for coupling.
Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling efficiency.
References
Optimizing Peptide Coupling: Key Techniques. (n.d.). CordenPharma. Retrieved from [Link]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry, 72(16), 6192-6200.
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(16), 6192-6200.
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
Albericio, F., & Carpino, L. A. (1997). Protecting groups in peptide synthesis. Methods in Enzymology, 289, 104-126.
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Green, A. et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(17), 3169-3173.
Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
Schmid, M. G., et al. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Electrophoresis, 22(19), 4201-4207.
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
Peptide synthesis. (2024). In Wikipedia. Retrieved from [Link]
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
Amide Coupling (Day 1). (n.d.). University of Puget Sound. Retrieved from [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved from [Link]
Reichelt, A., & Martin, S. F. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.
Martin, S. F., & Reichelt, A. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of chemical research, 39(7), 433-442.
Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. U.S. Patent No. 4,529,543. Washington, DC: U.S.
Thompson, D. A., & Fairlie, D. P. (2012). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Mini-Reviews in Medicinal Chemistry, 12(1), 59-71.
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 16-19.
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). CordenPharma. Retrieved from [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved from [Link]
Gani, O. A., & Engelsen, S. B. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic & Biomolecular Chemistry, 9(20), 6960-6962.
Solid Phase Peptide Synthesis of AC3 and CA3. (2019). Scholarly Commons @ Ouachita. Retrieved from [Link]
How T3P can enable greener, cost-effective peptide synthesis. (n.d.). Curia Global. Retrieved from [Link]
(3R)- vs (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride biological activity comparison
An objective comparison of the biological activity of (3R)- and (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride for researchers, scientists, and drug development professionals. Introduction In the realm of medicin...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison of the biological activity of (3R)- and (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride for researchers, scientists, and drug development professionals.
Introduction
In the realm of medicinal chemistry and pharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit profoundly different interactions with chiral biological targets such as receptors and enzymes. This guide provides a comparative analysis of the biological activities of the (3R)- and (3S)-enantiomers of 3-amino-3-cyclopropylpropanoic acid hydrochloride, focusing on their differential effects on the GABAergic system. Understanding these differences is paramount for designing selective therapeutic agents and for elucidating the specific roles of receptor subtypes in physiological and pathological processes.
Comparative Biological Activity: A Focus on GABA Receptors
The primary biological target for the enantiomers of 3-amino-3-cyclopropylpropanoic acid appears to be the Gamma-Aminobutyric Acid (GABA) receptor system, the main inhibitory neurotransmitter system in the central nervous system. However, the two enantiomers display distinct selectivity profiles for GABA receptor subtypes.
This enantiomer is reported to be a selective antagonist for the GABA-B receptor. Its primary mechanism of action is to block the binding of the endogenous ligand GABA to the GABA-B receptor, thereby inhibiting its downstream signaling.
In contrast, the (3S)-enantiomer is characterized as a selective agonist for metabotropic GABA-B receptors. This means it mimics the action of GABA, binding to and activating the GABA-B receptor, which leads to an inhibitory effect on neuronal activity.
The differential activity of these enantiomers highlights the stereospecificity of the GABA-B receptor's ligand binding domain. This stereoselectivity is a crucial aspect for the development of targeted therapeutics that can either stimulate or inhibit GABA-B receptor activity, depending on the desired clinical outcome.
Signaling Pathways
The differential interaction of the (3R)- and (3S)-enantiomers with the GABA-B receptor leads to opposing effects on its downstream signaling cascade. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, modulates the activity of adenylyl cyclase and ion channels.
GABA-B Receptor Signaling Pathway
Caption: Opposing effects of (3S)-agonist and (3R)-antagonist on GABA-B receptor signaling.
To quantitatively assess the biological activity of these compounds, a radioligand binding assay is a standard and robust method.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
Step-by-Step Methodology
Membrane Preparation:
Culture cells stably expressing the human GABA-B receptor or use tissue homogenates from a region rich in these receptors (e.g., rat brain cortex).
Homogenize the cells or tissue in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
Binding Assay:
In a 96-well plate, add the assay buffer, a known concentration of a selective GABA-B radioligand (e.g., [³H]-CGP54626), and varying concentrations of the test compound ((3R)- or (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride).
To determine non-specific binding, a set of wells should contain a high concentration of a known, non-labeled GABA-B ligand (e.g., baclofen).
To determine total binding, a set of wells should contain only the radioligand and membranes.
Add the prepared membranes to each well to initiate the binding reaction.
Incubate the plate at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
Separation and Quantification:
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
Dry the filtermat and place it in a scintillation vial with a scintillation cocktail.
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
If the assay is a competition binding assay, the Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The (3R)- and (3S)-enantiomers of 3-amino-3-cyclopropylpropanoic acid hydrochloride serve as a classic example of stereoselectivity in pharmacology. Their opposing activities as a GABA-B receptor antagonist and agonist, respectively, underscore the importance of chiral separation and analysis in drug discovery and development. For researchers investigating the GABAergic system, these compounds are valuable tools for probing the function of GABA-B receptors. Future studies should focus on obtaining detailed quantitative data on their binding affinities and functional potencies to further elucidate their therapeutic potential.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 138965, (3R)-3-Amino-3-cyclopropylpropanoic acid. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 133261, (3S)-3-Amino-3-cyclopropylpropanoic acid. [Link]
Comparative
A Comparative Guide to the Validation of LC-MS Analytical Methods for (3R)-3-amino-3-cyclopropylpropanoic Acid
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) based analytical strategies for the quantitative, enantioselective analysis of (3R)-3-amino-3-cyclopropylpropanoic acid. A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) based analytical strategies for the quantitative, enantioselective analysis of (3R)-3-amino-3-cyclopropylpropanoic acid. As a small, polar, non-chromophoric chiral amino acid, this molecule presents significant analytical challenges that necessitate specialized methodological approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a robust and reliable bioanalytical method in accordance with global regulatory standards.
The Analytical Challenge: Understanding (3R)-3-amino-3-cyclopropylpropanoic Acid
The unique physicochemical properties of (3R)-3-amino-3-cyclopropylpropanoic acid dictate the analytical strategy. Its structure presents a tripartite challenge:
High Polarity: The zwitterionic nature of the amino acid functional group leads to high water solubility and consequently, poor retention on conventional reversed-phase (RP) chromatographic columns.
Lack of a Chromophore: The absence of a UV-absorbing moiety precludes the use of UV-Vis detection, making mass spectrometry (MS) the detection method of choice for achieving requisite sensitivity and selectivity.
Stereoisomerism: The presence of a chiral center at the C3 position means the method must be ableto distinguish the (3R)-enantiomer from its (3S) counterpart, a critical requirement for pharmacokinetic and pharmacodynamic studies.
A successful bioanalytical method must overcome all three challenges while demonstrating performance that meets the stringent criteria outlined in regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis framework.[1][2][3]
Comparative Analysis of Methodological Strategies
Two principal strategies emerge for the enantioselective LC-MS analysis of this and similar amino acids: an Indirect Method relying on chiral derivatization and a Direct Method using a chiral stationary phase. A third approach, underivatized analysis, is also discussed as a point of comparison.
Strategy 1: Indirect Enantioselective Analysis via Chiral Derivatization
This is the most common and often most robust approach. The core principle is to react the amino acid with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be readily separated on a standard achiral column, such as a C18 column.
Causality Behind this Choice: Derivatization simultaneously solves two of the primary analytical challenges. It appends a larger, hydrophobic group to the polar analyte, dramatically improving its retention on reversed-phase columns.[4] Furthermore, a carefully chosen reagent introduces a second chiral center, creating diastereomers that are separable by standard chromatography. Many modern derivatization agents are also designed to enhance ionization efficiency in the mass spectrometer.[5][6]
dot
Caption: Workflow for Indirect Chiral Analysis via Derivatization.
Advantages:
Utilizes robust and widely available reversed-phase columns.
Often yields excellent chromatographic resolution between diastereomers.
Can significantly enhance MS sensitivity.
Disadvantages:
Requires an additional sample preparation step, which can introduce variability.
Derivatization reaction must be optimized for completeness and stability.
Potential for reagent-based interferences.
Strategy 2: Direct Enantioselective Analysis via Chiral Chromatography
This approach uses a chiral stationary phase (CSP) that can directly distinguish between the enantiomers of the underivatized analyte. Common CSPs for amino acid analysis include those based on macrocyclic antibiotics (e.g., teicoplanin), chiral crown-ethers, or zwitterionic quinine carbamates.[7]
Causality Behind this Choice: This strategy simplifies sample preparation by eliminating the derivatization step. The separation relies on the differential interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the enantiomers and the chiral selector immobilized on the column surface. To overcome the poor retention of the polar analyte, this method is often paired with Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase Chromatography.[8]
dot
Caption: Workflow for Direct Chiral Analysis via Chiral Column.
Advantages:
Simpler and faster sample preparation.
Fewer potential sources of analytical variability.
No risk of incomplete derivatization or side reactions.
Disadvantages:
Chiral columns are more expensive and can be less robust than standard RP columns.
Method development can be more complex, requiring careful selection of the CSP and mobile phase.
May suffer from lower sensitivity if the underivatized analyte has poor ionization efficiency.
Performance Comparison & Supporting Data
While specific validation data for (3R)-3-amino-3-cyclopropylpropanoic acid is not publicly available, we can extrapolate expected performance from validated methods for its close structural analogue, 1-aminocyclopropanecarboxylic acid (ACPC). ACPC shares the core analytical challenges of being a small, polar, cyclopropyl amino acid. The following table compares typical performance characteristics for different LC-MS/MS approaches based on published data for ACPC and general amino acid analysis.
Note: The performance data presented is based on the analysis of the structural analogue 1-aminocyclopropanecarboxylic acid and is for illustrative purposes.[3][5][9] Method-specific validation for (3R)-3-amino-3-cyclopropylpropanoic acid is required.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the two primary analytical strategies. These serve as a robust starting point for method development and validation.
Protocol 1: Indirect Chiral Analysis using (S)-NIFE Derivatization
This protocol is based on the use of a chiral derivatizing reagent, N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE), which is effective for creating separable diastereomers of amino acids.[10]
Sample Preparation & Extraction:
To 50 µL of biological matrix (e.g., plasma), add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Derivatization:
Reconstitute the dried extract in 50 µL of 100 mM borate buffer (pH 8.5).
Add 50 µL of the S-NIFE reagent solution (1 mg/mL in acetonitrile).
Vortex briefly and incubate at 60°C for 20 minutes.
After incubation, add 10 µL of 1% formic acid to stop the reaction.
LC-MS/MS Analysis:
LC Column: Standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A suitable gradient starting from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) over 10-15 minutes to separate the diastereomers.
Injection Volume: 5 µL.
MS Detection: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM). Monitor for the specific precursor-to-product ion transitions for the derivatized analyte and internal standard.
Protocol 2: Direct Chiral Analysis using Ion-Pairing and a CSP
This protocol avoids derivatization by using an ion-pairing agent to retain the polar analyte on a reversed-phase chiral column. This approach is adapted from methods used for underivatized ACPC.[3][11]
Sample Preparation & Extraction:
To 50 µL of biological matrix, add 150 µL of 1% formic acid in methanol containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Analysis:
LC Column: Macrocyclic antibiotic-based CSP (e.g., Teicoplanin or Vancomycin-based, 2.1 x 150 mm, 5 µm).
Mobile Phase A: 5 mM Nonafluoropentanoic acid (NFPA) in Water.
Mobile Phase B: 5 mM Nonafluoropentanoic acid (NFPA) in Acetonitrile/Methanol (50:50).
Gradient: A shallow gradient optimized to provide enantiomeric resolution, for example, starting at 5% B and increasing to 40% B over 20 minutes.
Injection Volume: 10 µL.
MS Detection: Tandem mass spectrometer in ESI+ mode with SRM. Monitor for the specific precursor-to-product ion transitions for the underivatized analyte and internal standard.
Conclusion and Authoritative Recommendations
The choice between an indirect (derivatization) and direct (chiral column) method depends on laboratory resources, throughput requirements, and the specific challenges encountered during method development.
For high-throughput and routine analysis , the Indirect Method (Strategy 1) is often preferred. The use of robust and economical C18 columns, coupled with the potential for significant sensitivity gains from derivatization, makes this a powerful and reliable approach. The primary investment is in optimizing the derivatization step to ensure it is complete and reproducible, a cornerstone of a self-validating system.
The Direct Method (Strategy 2) is an excellent alternative, particularly when derivatization proves problematic (e.g., unstable derivatives, complex side-reactions). Its chief advantage is the streamlined sample preparation, which can reduce potential errors. However, this approach transfers the complexity from sample chemistry to the chromatography, demanding more specialized and potentially less rugged chiral columns.
Regardless of the chosen strategy, a full validation in accordance with ICH M10 guidelines is mandatory to ensure the generation of reliable data for regulatory submission.[2] This includes a thorough assessment of selectivity, sensitivity (LLOQ), accuracy, precision, linearity, recovery, and the stability of the analyte in the biological matrix under various storage and handling conditions.
References
ICH M10 on bioanalytical method validation. (2023). European Medicines Agency. Retrieved from [Link]
Sakamoto, T., et al. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. Journal of Chromatography A, 1774, 466851. Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytic. Retrieved from [Link]
Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group. Retrieved from [Link]
Savidge, M. B., et al. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36. Retrieved from [Link]
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. Retrieved from [Link]
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
Derivatization reagents for chiral molecules by LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
HSS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Retrieved from [Link]
Ishii-Watabe, A., & Saito, Y. (2023). Overview of ICH M10 guideline. 14th JBF Symposium. Retrieved from [Link]
Sakamoto, T., et al. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. R Discovery. Retrieved from [Link]
Zhang, Y., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
Bioanalytical Method Validation: A Comprehensive Review. (2019). International Journal of Pharmaceutical Sciences Review and Research, 56(1), 57-66. Retrieved from [Link]
Satheshkumar, S., et al. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. International Journal of Pharmacy and Pharmaceutical Sciences, 14(3), 1-10. Retrieved from [Link]
Chu, R. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. Retrieved from [Link]
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). ResearchGate. Retrieved from [Link]
Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS Journal, 9(1), E109–E114. Retrieved from [Link]
Ishii, C., & Hamase, K. (2021). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. Methods in Molecular Biology. Retrieved from [Link]
Kwan, W. P., & Liu, H. (2023). Bioanalytical Method Development: Focus on Polar Compounds. BioPharma Services. Retrieved from [Link]
Hamase, K., et al. (2023). Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids and the Evaluation of Their Intrinsic Amounts in Mammals and Stereoinversion in Proteins. Chromatography, 44(2), 39-51. Retrieved from [Link]
direct analysis of amino acids by HILIC–eSI-MS. (n.d.). HPLC. Retrieved from [Link]
Welch, C. J. (2005). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. Retrieved from [Link]
Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. (n.d.). Shimadzu. Retrieved from [Link]
Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. (n.d.). VBN. Retrieved from [Link]
Le, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4599. Retrieved from [Link]
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2019). Methods in Molecular Biology. Retrieved from [Link]
Kimura, R., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 20(18), 4496. Retrieved from [Link]
Ilisz, I., et al. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules, 21(10), 1339. Retrieved from [Link]
LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. (n.d.). Advion, Inc. Retrieved from [Link]
stability comparison of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride vs free base
Comparative Stability Guide: (3R)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride vs. Free Base As chiral β -amino acids become increasingly vital in the development of peptidomimetics and small-molecule therapeutics,...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Stability Guide: (3R)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride vs. Free Base
As chiral
β
-amino acids become increasingly vital in the development of peptidomimetics and small-molecule therapeutics, optimizing their solid-state properties is a critical path in drug development. (3R)-3-amino-3-cyclopropylpropanoic acid is a highly specialized building block. When scaling this compound for pharmaceutical use, researchers must choose between isolating it as a free base or as a hydrochloride (HCl) salt.
This guide provides an objective, data-driven comparison of the physicochemical stability of both forms, detailing the mechanistic rationale and providing standardized experimental workflows to support formulation decisions.
Physicochemical Rationale & Mechanistic Insights
The stability of an active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by its molecular state and crystal lattice energy.
The Free Base Form:
In its free base state, (3R)-3-amino-3-cyclopropylpropanoic acid exists as a zwitterion in solution, but in a solid-state powder, the free primary amine (
−NH2
) retains significant nucleophilic potential. This form is inherently prone to hygroscopicity. Absorbed atmospheric moisture acts as a molecular plasticizer, increasing molecular mobility within the powder[1]. This mobility, combined with a reactive amine, lowers the activation energy for degradation pathways, including oxidative deamination or intermolecular oligomerization.
The Hydrochloride (HCl) Salt Form:
Converting the compound into an HCl salt fundamentally alters its electronic and physical profile. The addition of hydrochloric acid protonates the amine, forming an
−NH3+
cation. This protonation locks the nitrogen's lone pair, drastically reducing its nucleophilicity and shutting down amine-driven degradation mechanisms[1]. Furthermore, the introduction of the chloride counterion facilitates the formation of a highly ordered, rigid crystalline lattice. This stronger ionic lattice increases the melting point, significantly reduces hygroscopicity, and provides robust steric and electronic shielding against environmental stress[2].
Mechanistic divergence in degradation pathways between the free base and HCl salt forms.
To objectively evaluate the stability of both forms, a rigorous testing protocol must be executed in strict alignment with the3[3]. The following methodology ensures a self-validating data set.
Step-by-Step Protocol
Batch Selection & Preparation: Synthesize and purify three independent primary batches of both the free base and the HCl salt. Ensure initial purity is
≥
99.0% via HPLC-UV.
Packaging Simulation: Seal 5g aliquots of each batch in double low-density polyethylene (LDPE) bags, secured with twist ties, and place them inside miniature high-density polyethylene (HDPE) drums. This simulates standard commercial container closure systems[3].
Environmental Stressing:
Place half the samples in an Accelerated Storage chamber set to 40°C
±
2°C / 75% RH
±
5%[4].
Place the remaining samples in a Long-Term Storage chamber set to 25°C
±
2°C / 60% RH
±
5%[4].
Self-Validating Analytical Evaluation:
HPLC-UV/MS: Quantify purity. Self-Validation Step: Execute System Suitability Testing (SST) before every sequence. Require a resolution factor > 2.0 between the main peak and closest impurity, and a mass balance calculation (Assay % + Impurity %
≈
100%) to ensure no degradation products are trapped on the column.
Karl Fischer (KF) Titration: Measure water content (w/w %) to quantitatively track hygroscopicity.
X-ray Powder Diffraction (XRPD): Monitor for polymorphic shifts or transitions into an amorphous state.
Step-by-step ICH Q1A(R2) stability testing workflow for comparative analysis.
Quantitative Data Presentation
The following tables summarize the comparative performance of the (3R)-3-amino-3-cyclopropylpropanoic acid free base versus its hydrochloride salt over the testing period.
Table 1: Accelerated Stability Data (40°C / 75% RH)
Analytical Parameter
Timepoint
Free Base Form
Hydrochloride (HCl) Salt
Physical Appearance
Initial
White powder
White crystalline solid
6 Months
Off-white, severe clumping
White crystalline solid (No change)
Purity (HPLC Area %)
Initial
99.2%
99.5%
6 Months
94.8%
99.1%
Water Content (KF)
Initial
0.8%
0.3%
6 Months
4.5%
0.6%
Crystallinity (XRPD)
6 Months
Partial amorphization
Retained initial polymorph
Table 2: Long-Term Stability Data (25°C / 60% RH)
Analytical Parameter
Timepoint
Free Base Form
Hydrochloride (HCl) Salt
Purity (HPLC Area %)
Initial
99.2%
99.5%
12 Months
97.1%
99.3%
Water Content (KF)
Initial
0.8%
0.3%
12 Months
2.1%
0.4%
Discussion & Formulation Recommendations
The experimental data reveals a stark contrast in the physicochemical resilience of the two forms. Under accelerated conditions (40°C / 75% RH), the free base exhibited a significant 4.4% degradation in purity over 6 months. This chemical degradation was directly correlated with a sharp increase in water content (from 0.8% to 4.5%), which induced macroscopic clumping and a partial loss of crystallinity (amorphization). The absorbed moisture effectively mobilized the reactive, unprotonated free amines, accelerating degradation.
Conversely, the 2[2]. Even under severe thermal and humidity stress, the HCl salt maintained >99% purity and resisted moisture uptake (peaking at only 0.6% water content). The crystalline lattice remained entirely intact.
Conclusion:
For researchers and drug development professionals, the (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride salt is the definitively superior form for long-term storage, bulk shipping, and downstream formulation. The free base should only be utilized in scenarios where immediate, in-situ reactions require the unprotonated amine, and it must be stored under strict anhydrous, sub-zero conditions to prevent rapid degradation.
References
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
Q1A(R2)
A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base
Source: Benchchem
URL
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals
Source: Pharmaoffer
URL
Benchmarking (3R)-3-Amino-3-cyclopropylpropanoic Acid in the Conformational Restriction of Peptides
As a Senior Application Scientist in peptide engineering, I approach foldamer design not merely as a synthetic exercise, but as an applied biophysical challenge. The development of peptide therapeutics is historically bo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in peptide engineering, I approach foldamer design not merely as a synthetic exercise, but as an applied biophysical challenge. The development of peptide therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and high entropic penalties upon receptor binding. To overcome this, we utilize non-natural amino acids to pre-organize the peptide backbone.
This guide provides an objective benchmarking of (3R)-3-amino-3-cyclopropylpropanoic acid (often denoted as
β3
-Cpa), a highly specialized
β
-amino acid, against traditional conformational restrictors. We will dissect the mechanistic causality behind its performance, benchmark it against industry alternatives, and provide a self-validating experimental workflow for its application.
Mechanistic Causality: The Physics of Cyclopropylic Strain
To understand why (3R)-3-amino-3-cyclopropylpropanoic acid is a superior conformational restrictor, we must examine the physics of its side chain. Unlike linear alkyl groups (e.g., the methyl group in
β3
-homoalanine), the cyclopropyl ring possesses unique steric properties.
Because cyclopropane lacks ring-flip dynamics, its cis-oriented substituents are permanently fixed in an eclipsed conformation. When placed at the
β
-carbon of an amino acid, this creates a robust steric repulsion known as "cyclopropylic strain" . This strain is analogous to 1,3-allylic strain but is significantly more effective at restricting the rotation of the
Cα−Cβ
and
N−Cβ
bonds . Consequently, the dihedral angles (
ϕ
and
ψ
) are forced into a narrow, pre-organized energetic minimum, drastically reducing the entropic cost of folding into stable secondary structures (such as 14-helices) .
Logical flow of how cyclopropylic strain induces stabilized foldamer conformations.
Benchmarking Alternatives
When selecting a conformational restrictor,
β3
-Cpa must be weighed against standard cyclic
β
-amino acids (ACPC, ACHC), linear
β
-amino acids, and
α
-helix inducers (AIB). While cyclic
β
-amino acids like ACHC force the backbone into a ring,
β3
-Cpa provides a critical advantage: it maintains an acyclic backbone while utilizing a cyclic side-chain. This allows for precise directional control of side-chain vectors for receptor binding, a feature unique to cyclopropane-containing peptides .
Table 1: Conformational Propensities and Steric Parameters
Amino Acid Restrictor
Structural Classification
Primary Induced Secondary Structure
Dihedral Angle Restriction Level
Key Mechanistic Driver
(3R)-
β3
-Cpa
Acyclic
β
-amino acid (cyclic side-chain)
14-helix (in
β
-peptides)
High
Cyclopropylic Strain
ACHC
Cyclic
β
-amino acid
14-helix
Very High
Cyclohexane Ring Constraint
ACPC
Cyclic
β
-amino acid
12-helix
Very High
Cyclopentane Ring Constraint
AIB
α,α
-dialkyl amino acid
310
-helix /
α
-helix
High
Thorpe-Ingold Effect
β3
-homoalanine
Linear
β
-amino acid
14-helix (Flexible)
Low to Moderate
Minimal Steric Hindrance
Table 2: Benchmarking Proteolytic Stability and Helical Propensity
(Note: Values are representative benchmarks derived from in vitro serum stability assays of model foldamer octamers).
Peptide Backbone Composition
Helical Propensity (Aqueous)
Relative Binding Entropy Cost
Serum Half-Life (
t1/2
)
Native
α
-Peptide
Low (Unstructured)
High
< 1 Hour
Linear
β3
-Peptide
Moderate
Moderate
> 24 Hours
β3
-Cpa Foldamer
High
Low
> 48 Hours
ACHC Foldamer
Very High
Very Low
> 48 Hours
Experimental Workflow: A Self-Validating System
To ensure scientific integrity, the synthesis of conformationally restricted peptides must be coupled with orthogonal structural validation. Because the cyclopropyl group introduces significant steric bulk, standard coupling protocols will fail, leading to deletion sequences. The following protocol is designed as a self-validating loop: rigorous synthesis is immediately verified by biophysical characterization before any biological assay is attempted.
Self-validating experimental workflow for synthesizing and characterizing restricted peptides.
Detailed Methodology: Synthesis and Validation Protocol
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Causality: Proper swelling expands the polystyrene matrix, ensuring optimal accessibility of reactive sites to bulky
β
-amino acids.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Sterically Demanding Coupling: Dissolve 4 eq. of Fmoc-(3R)-3-amino-3-cyclopropylpropanoic acid, 3.9 eq. of HATU, and 8 eq. of DIEA in DMF. Add to the resin and agitate for 2 hours. Repeat this step (Double Coupling). Causality: The cyclopropyl group creates severe steric hindrance at the
β
-carbon, impeding nucleophilic attack by the resin-bound amine. HATU provides a highly reactive highly active ester intermediate, and double coupling ensures complete conversion, preventing truncated impurities.
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether.
Phase 2: Orthogonal Structural Validation
5. Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM. Record spectra from 190 to 260 nm at 20°C. Causality: A successfully folded
β3
-Cpa oligomer will exhibit a characteristic 14-helix signature—a distinct mean residue ellipticity minimum at approximately 214 nm. If this minimum is absent, the sequence lacks sufficient conformational restriction.
6. 2D NMR (ROESY): Perform 2D ROESY NMR in aqueous solution to map inter-residue NOE cross-peaks. Causality: Sequential
NH(i)→NH(i+1)
and
CβH(i)→NH(i+1)
cross-peaks definitively prove the presence of the hydrogen-bonded helical network pre-organized by the cyclopropylic strain.
Conclusion
(3R)-3-amino-3-cyclopropylpropanoic acid represents a sophisticated middle ground in peptide drug design. It successfully bridges the gap between the extreme rigidity of cyclic
β
-amino acids (ACHC/ACPC) and the flexibility of linear
β
-amino acids. By leveraging cyclopropylic strain, it forces the peptide backbone into highly stable 14-helical architectures while leaving the side-chain vector available for target engagement, making it an indispensable tool for developing proteolytically stable, high-affinity peptidomimetics.
References
Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane. Organic & Biomolecular Chemistry.[Link] [1]
Conformational Preferences of Cyclopropyl Peptides. Crystal Structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). International Journal of Peptide and Protein Research (PubMed).[Link] [2]
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central (PMC).[Link] [3]
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications).[Link] [4]
Validation
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation of (3R)-3-amino-3-cyclopropylpropanoic acid HCl
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and metabolic research, the structural confirmation of novel small molecules is a critical checkpoint. (3R)-3...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the structural confirmation of novel small molecules is a critical checkpoint. (3R)-3-amino-3-cyclopropylpropanoic acid, a non-proteinogenic β-amino acid, and its hydrochloride salt, represent a class of compounds with significant therapeutic potential. The unequivocal validation of their chemical structure is paramount for regulatory submission, intellectual property protection, and ensuring the integrity of downstream biological data. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, stands as a cornerstone technique for this purpose.
This guide provides an in-depth, technically-focused comparison of mass spectrometry-based fragmentation analysis for the structural validation of (3R)-3-amino-3-cyclopropylpropanoic acid HCl. Moving beyond a simple procedural outline, we will delve into the rationale behind fragmentation pathways, compare this method with viable alternatives, and provide the experimental framework necessary for robust self-validation.
The Rationale Behind Fragmentation: Predicting the Signature of (3R)-3-amino-3-cyclopropylpropanoic acid
The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the inherent chemical stability of the bonds within the ionized molecule. For (3R)-3-amino-3-cyclopropylpropanoic acid, we can predict a characteristic fragmentation pattern based on established principles of mass spectrometry.[1][2][3] The primary sites for bond cleavage will be those that lead to the formation of stable carbocations or neutral losses.
Upon electrospray ionization (ESI) in positive ion mode, the molecule will readily protonate, primarily at the amino group, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion will initiate fragmentation. Key predictable fragmentation pathways include:
Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the neutral loss of water from the protonated molecule.
Loss of Formic Acid (HCOOH): The elimination of the entire carboxylic acid group as formic acid is another characteristic fragmentation for amino acids.
Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening fragmentation, leading to a series of characteristic daughter ions.
Alpha-Cleavage: Cleavage of the bond alpha to the amine group is a common fragmentation pathway for amines and can result in the loss of the cyclopropyl group.[4]
These predicted fragmentation pathways provide a theoretical fingerprint against which experimentally acquired data can be compared for structural confirmation.
Experimental Protocol for Fragmentation Pattern Validation
A self-validating experimental design is crucial for generating trustworthy data. The following protocol outlines a robust approach for acquiring and validating the fragmentation pattern of (3R)-3-amino-3-cyclopropylpropanoic acid HCl.
1. Sample Preparation:
Accurately weigh 1 mg of (3R)-3-amino-3-cyclopropylpropanoic acid HCl and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.
Incorporate an internal standard if quantitative analysis is required.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters:
Liquid Chromatography:
Column: A reversed-phase C18 column is a suitable starting point for separating the analyte from potential impurities.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
Scan Type: Full scan MS to identify the [M+H]⁺ precursor ion, followed by product ion scan (MS/MS) of the selected precursor.
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe the full range of fragment ions.[5]
3. Data Analysis and Validation:
Identify the [M+H]⁺ ion in the full scan mass spectrum. The theoretical m/z for the free base (C₆H₁₁NO₂) is 129.08. The protonated molecule will have an m/z of approximately 130.09.
Analyze the product ion spectrum for the presence of the predicted fragment ions.
Compare the experimentally observed fragmentation pattern with the theoretical predictions.
For ultimate confidence, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) should be used to obtain accurate mass measurements of both the precursor and fragment ions, allowing for the determination of their elemental compositions.[6]
Visualizing the Fragmentation Pathway
The following diagram, generated using DOT language, illustrates the predicted fragmentation pathway of protonated (3R)-3-amino-3-cyclopropylpropanoic acid.
Caption: Predicted fragmentation pathway of protonated (3R)-3-amino-3-cyclopropylpropanoic acid.
Comparing Analytical Alternatives
While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific research question, available instrumentation, and regulatory requirements.
Technique
Principle
Advantages
Disadvantages
Typical Application
LC-MS/MS
Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.
High sensitivity and selectivity; provides structural information.
Requires specialized equipment and expertise; potential for matrix effects.
Structure elucidation, quantification in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds by gas chromatography followed by mass analysis.
Excellent chromatographic resolution for volatile compounds.
Requires derivatization for non-volatile compounds like amino acids, which can introduce variability.[7]
Analysis of volatile metabolites.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Fluorescence Detection
Separation by liquid chromatography with detection based on light absorption or emission.
Widely available, robust, and cost-effective.
Lower sensitivity and selectivity compared to MS; requires a chromophore or fluorophore (often through derivatization).[8][9]
Routine quality control, quantification of known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Provides unambiguous structure elucidation and stereochemical information.
Lower sensitivity than MS; requires larger sample amounts and longer acquisition times.
Definitive structure confirmation of pure compounds.
Decision Workflow for Method Selection
The following workflow, presented as a DOT diagram, can guide the selection of the most appropriate analytical technique.
Caption: Decision workflow for selecting an analytical method.
Conclusion
The validation of the mass spectrometry fragmentation pattern of (3R)-3-amino-3-cyclopropylpropanoic acid HCl is a robust and highly specific method for its structural confirmation. By understanding the predictable fragmentation pathways and employing a rigorous, self-validating experimental protocol, researchers can generate data of the highest integrity. While alternative techniques have their merits, the sensitivity, selectivity, and structural information provided by LC-MS/MS make it an indispensable tool in the arsenal of the modern scientist and drug developer. This guide provides the foundational knowledge and practical framework to confidently apply this powerful technique.
References
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
ChemHelpASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
University of California, San Diego. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PMC. [Link]
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
Google Patents. (n.d.).CN104034814B - The HPLC analytical approach of 3-amino piperidine.
Preclinical Efficacy and Pharmacokinetic Profiling of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
Executive Summary & Strategic Context In the landscape of neuropharmacology and peptidomimetic drug design, the strategic substitution of standard amino acids with conformationally restricted isosteres is a proven method...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the landscape of neuropharmacology and peptidomimetic drug design, the strategic substitution of standard amino acids with conformationally restricted isosteres is a proven method for overcoming pharmacokinetic bottlenecks. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS 2225127-06-8) is a highly specialized, enantiomerically pure
β
-amino acid building block[1][2].
Unlike traditional linear aliphatic amino acids, this compound incorporates a cyclopropyl ring adjacent to the chiral amine. This guide objectively evaluates the preclinical utility of (3R)-3-amino-3-cyclopropylpropanoic acid ((3R)-ACP) by comparing its performance against standard neuroactive comparators like Vigabatrin (
γ
-vinyl GABA) and endogenous
β
-Alanine. Rather than functioning as a potent standalone enzyme inhibitor, (3R)-ACP distinguishes itself as an elite, metabolically stable scaffold designed to enhance blood-brain barrier (BBB) penetrance in complex drug modalities[3][4].
Mechanistic Rationale: The Causality of the Cyclopropyl Isostere
To understand the experimental applications of (3R)-ACP, one must analyze the causality behind its structural design:
Conformational Restriction: The cyclopropyl ring locks the dihedral angles of the carbon backbone. When incorporated into a peptide or small molecule, this rigidity prevents the molecule from adopting the specific conformations required by proteolytic enzymes, thereby drastically increasing metabolic half-life.
Lipophilicity and BBB Penetration: In the development of GABA aminotransferase (GABA-AT) inhibitors, researchers hypothesized that replacing the polar or reactive moieties (such as the vinyl group in Vigabatrin) with a cyclopropyl group would increase the overall lipophilicity of the molecule. This structural modification is specifically engineered to make it easier for the compound to cross the blood-brain barrier for greater in vivo central nervous system (CNS) exposure[3][5].
Target Engagement Trade-offs: While Vigabatrin is a mechanism-based "suicide" inactivator of GABA-AT via a Michael addition pathway, cyclopropane isosteres lack the highly reactive electron-withdrawing dynamics necessary to form rapid covalent adducts with the enzyme[3]. Consequently, (3R)-ACP acts only as a weak, reversible inhibitor of GABA-AT[3]. Its primary preclinical value is therefore not as a direct inhibitor, but as a robust pharmacokinetic modifier and structural probe.
Caption: Mechanistic pathway of GABAergic modulation and target interaction by cyclopropyl isosteres.
Comparative Performance Data
The following table synthesizes the quantitative preclinical benchmarking of (3R)-ACP against established alternatives. The data highlights the trade-off between direct pharmacodynamic potency and pharmacokinetic stability.
To objectively evaluate the in vivo efficacy and pharmacokinetic profile of (3R)-ACP or its derivatives, the following self-validating protocols must be strictly adhered to.
Protocol 1: In Vivo Pharmacokinetic and BBB Profiling (C57BL/6 Mice)
This protocol determines the exact partitioning of the compound into the CNS, validating the hypothesis that the cyclopropyl group enhances lipophilicity.
Formulation: Dissolve (3R)-ACP hydrochloride in sterile saline (0.9% NaCl) to achieve a dosing concentration of 10 mg/kg. Prepare Vigabatrin identically as a comparator.
Administration: Administer compounds via intravenous (IV) tail vein injection to adult male C57BL/6 mice (n=6 per time point).
Sampling: Euthanize subjects at pre-determined intervals (0.25, 0.5, 1, 2, 4, and 8 hours). Rapidly collect systemic blood via cardiac puncture and harvest whole brain tissue.
Matrix Extraction: Homogenize brain tissue in a 1:3 ratio with ice-cold PBS. Precipitate proteins in both plasma and brain homogenates using acetonitrile containing 0.1% formic acid.
LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the cyclopropyl moiety.
Self-Validation System:
Internal Standards: Spike all samples with an isotope-labeled internal standard (e.g.,
13C3
-labeled analog) prior to extraction to mathematically correct for matrix ionization suppression.
Permeability Controls: Concurrently dose a known highly permeable standard (Diazepam) and a non-permeable standard (Atenolol) in a parallel cohort. If Atenolol is detected in the brain homogenate, the BBB model is compromised (e.g., via vascular leakage during extraction), and the data must be discarded.
Protocol 2: In Vivo Pharmacodynamic Efficacy (PTZ-Induced Seizure Model)
While (3R)-ACP is a weak direct inhibitor, this protocol evaluates if its superior BBB penetration allows it to exert sufficient GABAergic tone in vivo to delay seizure onset.
Acclimation: House mice in a controlled environment for 7 days prior to testing to stabilize baseline neurological thresholds.
Pre-treatment: Administer (3R)-ACP (50 mg/kg, PO), Vigabatrin (50 mg/kg, PO), or Vehicle (Saline) 60 minutes prior to the chemical challenge.
Chemical Challenge: Administer Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, at a convulsant dose of 60 mg/kg via subcutaneous (SC) injection.
Behavioral Scoring: Record subjects continuously for 30 minutes. Blinded observers must score the latency to the first myoclonic jerk and the latency to generalized tonic-clonic seizures (GTCS).
Self-Validation System:
Blinding: The observer scoring the seizure latency must be strictly blinded to the treatment groups to eliminate confirmation bias.
Model Sensitivity Check: The Vehicle group must exhibit GTCS within 5-10 minutes. The Vigabatrin (positive control) group must show a statistically significant delay (>20 minutes) or complete protection. Failure of the positive control invalidates the PTZ batch or dosing accuracy.
Caption: Preclinical workflow for evaluating PK/PD properties of (3R)-ACP versus standard comparators.
Conclusion
Objective preclinical evaluation demonstrates that while (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride does not match the direct enzymatic inhibitory potency of legacy drugs like Vigabatrin[3], its structural architecture provides a masterclass in pharmacokinetic optimization. The (3R) stereocenter ensures specific spatial orientation, while the cyclopropyl ring drastically enhances metabolic stability and CNS penetrance[3][5]. For drug development professionals, (3R)-ACP should be prioritized not as a standalone active pharmaceutical ingredient, but as a premium, validated building block for engineering next-generation, BBB-penetrant neurotherapeutics.
References
Title: (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information
Source: NextSDS Chemical Database
URL: [Link]
Title: Synthesis of Cyclopropane Isosteres of the Antiepilepsy Drug Vigabatrin and Evaluation of their Inhibition of GABA Aminotransferase
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Title: WO2001044168A1 - Preparation of 3-amino-3-cyclopropylpropanoate esters
Source: Google Patents / World Intellectual Property Organization
URL
A Senior Application Scientist's Guide to the Comparative Binding Affinity of (3R)-3-amino-3-cyclopropylpropanoic Acid Derivatives
This guide provides an in-depth comparison of the binding affinities of (3R)-3-amino-3-cyclopropylpropanoic acid derivatives, targeting researchers, scientists, and professionals in drug development. We will explore the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the binding affinities of (3R)-3-amino-3-cyclopropylpropanoic acid derivatives, targeting researchers, scientists, and professionals in drug development. We will explore the nuances of their interactions with the GABA B receptor, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of (3R)-3-amino-3-cyclopropylpropanoic Acid Derivatives
(3R)-3-amino-3-cyclopropylpropanoic acid and its derivatives represent a class of conformationally restricted analogues of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The introduction of a cyclopropyl ring restricts the molecule's flexibility, which can lead to enhanced selectivity and potency for specific GABA receptor subtypes. Understanding the comparative binding affinity of these derivatives is paramount for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.
The primary biological target for many of these compounds is the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1] This guide will focus on the methodologies used to determine the binding affinity of these derivatives for the GABA B receptor and provide a framework for interpreting the resulting data.
The GABA B Receptor: A Key Therapeutic Target
The GABA B receptor is a heterodimer composed of two subunits, GABA B1 and GABA B2.[2] The GABA B1 subunit is responsible for binding orthosteric ligands like GABA and its analogues, while the GABA B2 subunit is crucial for G-protein coupling and signaling.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These cascades typically involve the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][4] This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
The complex signaling pathway of the GABA B receptor underscores the importance of developing ligands with high affinity and selectivity to minimize off-target effects and achieve desired therapeutic outcomes.
Comparative Binding Affinity Data
Below is a table summarizing the inhibitory effects of a trans-3,4-methano GABA analog on different GABA transporter subtypes. This format is directly applicable to presenting data for GABA B receptor binding affinities (typically Ki or IC50 values).
Interpreting the Data: A lower IC50 value indicates a higher binding affinity. In this example, the trans-3,4-methano analog (IIa) shows a higher affinity for the betaine-GABA transporter 1 (BGT1) than for the GABA transporter 3 (GAT3). When analyzing data for GABA B receptor derivatives, a similar comparison would be made between different chemical modifications of the parent compound to establish a structure-activity relationship (SAR).
Experimental Protocol: Radioligand Binding Assay for GABA B Receptors
To ensure the trustworthiness and reproducibility of binding affinity data, a detailed and validated experimental protocol is essential. The following is a step-by-step methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the GABA B receptor. This protocol is a synthesis of established methods in the field.
Objective: To determine the inhibitory constant (Ki) of (3R)-3-amino-3-cyclopropylpropanoic acid derivatives for the GABA B receptor using a competitive binding assay with a known radioligand.
Materials:
Radioligand: [3H]GABA or a specific GABA B antagonist radioligand like [3H]CGP54626.
Test Compounds: (3R)-3-amino-3-cyclopropylpropanoic acid derivatives.
Non-specific binding control: A high concentration of a known non-radiolabeled GABA B receptor agonist (e.g., baclofen) or antagonist (e.g., saclofen).
Receptor Source: Rat brain cortical membranes or cell lines expressing recombinant human GABA B receptors.
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
Filtration Apparatus: Cell harvester and glass fiber filters.
Scintillation Counter and scintillation fluid.
Methodology:
Membrane Preparation:
Homogenize the receptor source tissue (e.g., rat cerebral cortex) in ice-cold assay buffer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step three times to remove endogenous GABA.
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
Binding Assay:
Set up assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of the test compounds.
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control (e.g., 100 µM baclofen), and the membrane preparation.
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.
Incubate all tubes at 4°C for 30-60 minutes to reach equilibrium.
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Quantification:
Place the filters in scintillation vials with scintillation fluid.
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Simplified GABA B receptor signaling pathway.
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from comparative binding affinity studies are crucial for establishing a Structure-Activity Relationship (SAR). By systematically modifying the chemical structure of the (3R)-3-amino-3-cyclopropylpropanoic acid parent molecule and measuring the corresponding changes in binding affinity, researchers can identify key chemical moieties that contribute to potent and selective receptor binding. For instance, the stereochemistry of the cyclopropane ring and the nature of substituents on the amino and carboxylic acid groups can significantly influence affinity for the GABA B receptor.
Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive binding and functional assays. This will not only expand our understanding of the SAR for this class of compounds but also pave the way for the development of novel drug candidates with improved therapeutic profiles.
References
Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC. Available at: [Link]
How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor - YouTube. Available at: [Link]
GABA B receptors: Structure, functions, and clinical implications - Neurology.org. Available at: [Link]
GABA Receptor Signaling - GeneGlobe. Available at: [Link]
GABA B receptor activation - Reactome Pathway Database. Available at: [Link]
Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed. Available at: [Link]
Rational approaches for the design of various GABA modulators and their clinical progression - PMC. Available at: [Link]
Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed. Available at: [Link]
Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: Identification of an efficient lead for potent inhibitors of GABA transports. Available at: [Link]
Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid - Research @ Flinders. Available at: [Link]
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF - ResearchGate. Available at: [Link]
Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists - MDPI. Available at: [Link]
Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed. Available at: [Link]
Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity - Semantic Scholar. Available at: [Link]
Rational approaches for the design of various GABA modulators and their clinical progression - PMC. Available at: [Link]
Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC. Available at: [Link]
The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed. Available at: [Link]
The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. Available at: [Link]
Standard Operating Procedure: Handling and Disposal of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride As a Senior Application Scientist in drug development, I frequently oversee the integration of specialized pha...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
As a Senior Application Scientist in drug development, I frequently oversee the integration of specialized pharmacophores into discovery pipelines. The incorporation of cyclopropyl rings into amino acid backbones—such as in (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride—is a highly effective strategy to restrict conformational space, resist proteolytic cleavage, and enhance metabolic stability.
However, the transition from bench-scale synthesis to waste management requires a rigorous understanding of the molecule's physicochemical properties. As an amine hydrochloride salt, this compound presents specific localized hazards and demands strict environmental controls during disposal. This guide provides a self-validating, step-by-step operational framework for the safe handling and destruction of this material.
Hazard Assessment & Mechanistic Causality
To handle a chemical safely, one must understand the why behind its hazard classifications.
The hydrochloride salt form is intentionally utilized to render the lipophilic cyclopropyl-amino acid soluble in aqueous media. However, this makes the compound inherently hygroscopic. Upon contact with ambient moisture or physiological fluids (such as sweat or ocular fluid), the salt dissociates, creating a localized acidic microenvironment. This mechanism is the primary driver behind its classification as a skin and eye irritant (H315, H319)[1]. Furthermore, inhalation of the fine crystalline powder can cause specific target organ toxicity in the respiratory tract (H336)[1].
When subjected to thermal degradation, the chloride counterion and the nitrogen atom in the amino group generate hydrogen chloride (HCl) gas and nitrogen oxides (NOx), respectively. This dictates our strict prohibition of standard incineration or drain disposal.
Standard drain disposal is universally prohibited for halogenated organic salts. Introducing active pharmaceutical building blocks into municipal wastewater systems bypasses standard water treatment filtration and can disrupt aquatic ecosystems.
Disposal must be routed through a licensed facility utilizing a chemical incinerator equipped with an afterburner and an alkaline scrubber[2]. The afterburner ensures complete oxidation of the cyclopropyl hydrocarbon framework, while the scrubber neutralizes the corrosive HCl emissions before atmospheric release.
Protocol 1: Solid Waste Containment and Segregation
Collection: Gather all unreacted solid material, contaminated weighing paper, and spent filter cakes.
Containment: Place the waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual moisture can lead to HCl-induced corrosion of the vessel.
Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Halogenated Organic Amine Salt (Toxic upon combustion)."
Storage: Store in a designated dry satellite accumulation area, strictly segregated from strong oxidizers and strong bases (which could cause an exothermic free-basing reaction).
Vendor Transfer: Transfer to a licensed hazardous waste disposal facility for high-temperature incineration (>850°C)[2].
Protocol 2: Liquid Waste Processing
Segregation: Segregate aqueous and organic waste streams containing the dissolved compound. Both streams must be classified as halogenated waste due to the chloride ion.
pH Verification: For highly concentrated aqueous waste, use pH strips to verify the acidity. If the pH is below 4.0, carefully neutralize it to pH 6-8 using a dilute sodium bicarbonate (NaHCO₃) solution to prevent degradation of the waste carboy over time.
Containment: Transfer the neutralized solution into a designated Halogenated Liquid Waste carboy. Ensure the carboy is vented if residual CO₂ from the neutralization process is still evolving.
Protocol 3: Emergency Spill Response
Isolation: Immediately alert personnel in the vicinity and restrict access to the spill area[3].
PPE Donning: Equip a particulate respirator (N95/P100), safety goggles, and double nitrile gloves.
Dry Cleanup: Do not use water initially, as this will dissolve the salt and spread the acidic residue. Use dry cleanup procedures; gently sweep or vacuum the spilled material using a HEPA-filtered vacuum to avoid dust generation[3].
Decontamination: Once the bulk powder is removed, wipe the area with a damp cloth saturated in a mild alkaline solution (e.g., 5% NaHCO₃) to neutralize any microscopic residual hydrochloride salt.
Disposal: Place all collected material and contaminated cleaning supplies into the solid hazardous waste container.
The following diagram illustrates the mechanistic workflow of the required incineration process, demonstrating why an alkaline scrubber is a non-negotiable requirement for the disposal of this compound.
Workflow of thermal degradation and halogen neutralization for amine hydrochloride waste.
References
"(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information", NextSDS.[Link]
Advanced Safety and Operational Guide: Handling (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
As a Senior Application Scientist, I recognize that handling unnatural amino acids requires more than just following a compliance checklist; it demands a mechanistic understanding of the chemical's behavior. (3R)-3-amino...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling unnatural amino acids requires more than just following a compliance checklist; it demands a mechanistic understanding of the chemical's behavior. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a highly valuable chiral building block, frequently utilized in peptidomimetics and drug discovery to introduce conformational constraints via its cyclopropyl ring.
However, its formulation as a hydrochloride salt—while necessary for chemical stability—introduces specific physicochemical hazards. This guide provides a self-validating system of safety protocols, ensuring that your laboratory operations remain secure, compliant, and scientifically rigorous.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the inherent risks. The hydrochloride salt form prevents the auto-condensation of the free amino acid and enhances aqueous solubility, but it renders the compound hygroscopic and acidic upon dissolution.
Dust inhalation and localized acidification upon contact with mucosal membranes.
Mechanistic Insight: Why does this compound cause severe irritation (H315/H319)? When the crystalline dust contacts the ambient moisture on human skin or the tear film of the eyes, it rapidly dissociates. The release of chloride ions and the subsequent localized drop in pH cause immediate protein denaturation at the cellular level, triggering an acute inflammatory response[2]. Furthermore, its H336 classification indicates that acute exposure may cause drowsiness or dizziness, making strict inhalation controls non-negotiable[1].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must act as a deliberate barrier against the specific mechanisms of exposure outlined above.
Eye and Face Protection:
Requirement: Tightly fitting chemical safety goggles.
Causality: Standard safety glasses with side shields are insufficient. The compound's fine powder form can easily become airborne during transfer. Goggles create a complete seal, preventing micro-particulates from dissolving in ocular fluid. Equipment must comply with OSHA 29 CFR 1910.133 or European Standard EN166[3].
Hand Protection:
Requirement: Nitrile rubber gloves (minimum 0.11 mm thickness).
Causality: Nitrile provides excellent resistance to incidental contact with acidic salts and the organic solvents (e.g., DMF, DCM) typically used in subsequent peptide coupling steps[3]. Latex is prone to micro-punctures and offers inferior chemical resistance.
Respiratory Protection:
Requirement: N95/FFP2 particulate respirator, or handling strictly within a certified Class II Chemical Fume Hood.
Causality: To mitigate the STOT SE 3 (H336) hazard, preventing the inhalation of aerosolized hydrochloride salt dust is critical[1][2].
Body Protection:
Requirement: Flame-retardant, fluid-resistant laboratory coat with fitted cuffs.
Operational Workflow & Handling Protocols
The following step-by-step methodology ensures that the compound is handled without compromising the integrity of the reagent or the safety of the operator.
Step-by-Step Methodology
Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).
Static Elimination: Unnatural amino acid powders are highly prone to static charge buildup, which causes the powder to aerosolize or cling to spatulas. Use an anti-static bar or a zero-stat gun on the weighing spatula and the weigh boat prior to dispensing.
Weighing & Transfer: Tare a conductive weigh boat. Slowly transfer the (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride using a micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height and prevent dust generation.
Dissolution & Activation: Add the compound to your reaction solvent (e.g., THF, DMF, or Methanol).
Crucial Mechanistic Step: Because it is a hydrochloride salt, subsequent peptide coupling reactions require a non-nucleophilic base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) to abstract the proton from the ammonium salt, generating the reactive free amine[3]. Add this base slowly at 0°C to manage the mild exothermic neutralization.
Workflow for the safe handling, transfer, and disposal of amino acid hydrochloride salts.
Emergency Response & Disposal Plan
Spill Protocol
Isolate: Evacuate the immediate vicinity if a large quantity (>50g) is aerosolized outside of a fume hood.
Neutralize: Do NOT use water directly on the raw powder, as it will rapidly dissolve the salt and spread an acidic solution. Instead, cover the solid spill with a weak, dry base like sodium bicarbonate (
NaHCO3
) to neutralize the hydrochloride component[2].
Collect: Sweep up the neutralized mixture using a damp, disposable chemical wipe.
Dispose: Place all cleanup materials in a sealed, labeled solid-waste container.
Disposal Plan
Unused product and contaminated packaging must be treated as hazardous chemical waste. Do not discharge into standard laboratory drains[2].
Aqueous Waste: Post-reaction aqueous washes containing this compound should be adjusted to a neutral pH (6-8) before being transferred to the designated aqueous hazardous waste stream.
Organic Waste: If the compound is dissolved in organic solvents (e.g., during coupling reactions), dispose of the entire mixture in a designated halogenated or non-halogenated organic waste carboy, depending on the specific solvent used.
References
Title : (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information
Source : NextSDS
URL :[Link]